N-(4-Hydroxyphenyl)Phthalimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73844. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHOJUGXERSDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291188 | |
| Record name | N-(4-Hydroxyphenyl)Phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-85-0 | |
| Record name | 7154-85-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Hydroxyphenyl)Phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of N-(4-Hydroxyphenyl)Phthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, synthesis, and potential biological significance of N-(4-Hydroxyphenyl)Phthalimide. This compound, a derivative of phthalimide, holds interest for its structural similarity to biologically active molecules and its potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols and a summary of relevant quantitative data. Furthermore, it delves into a probable signaling pathway influenced by this class of compounds, offering insights for future research and drug development endeavors.
Historical Context and Evolution of Synthesis
The synthesis of N-substituted phthalimides has been a cornerstone of organic chemistry for over a century, with the Gabriel synthesis of primary amines, first described in 1887, being a landmark application. The core of these syntheses traditionally involves the condensation of phthalic anhydride with a primary amine.
The specific history of this compound synthesis is not extensively documented as a singular, pivotal discovery but is rather an extension of the well-established methodologies for creating N-aryl imides. The reaction of phthalic anhydride with 4-aminophenol is the most direct and classical approach. Over the years, advancements in synthetic methodology have focused on improving yields, purity, and reaction conditions, moving from high-temperature fusion methods to solution-phase reactions under milder conditions, and more recently, exploring microwave-assisted and catalyst-driven approaches for enhanced efficiency.[1]
Early methods likely involved the simple heating of a mixture of phthalic anhydride and 4-aminophenol, a straightforward but potentially harsh method that could lead to side products and decomposition. Subsequent refinements introduced the use of solvents like glacial acetic acid to facilitate the reaction at lower temperatures and improve the purity of the product.[2] Modern approaches continue to optimize these conditions, focusing on green chemistry principles and the development of more efficient catalytic systems.
Core Synthesis: Phthalic Anhydride and 4-Aminophenol
The most common and direct synthesis of this compound involves the condensation reaction between phthalic anhydride and 4-aminophenol. This reaction proceeds via a two-step mechanism:
-
Amidation: The amino group of 4-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.
-
Imidation (Cyclization): Subsequent heating of the phthalamic acid intermediate results in the elimination of a water molecule and the formation of the stable five-membered imide ring of this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on established procedures for N-aryl phthalimides.
Synthesis of this compound
-
Materials:
-
Phthalic anhydride (10 mmol)
-
4-Aminophenol (10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Distilled water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers
-
Melting point apparatus
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 118 °C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of cold distilled water.
-
A precipitate will form. Stir the suspension for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with an ample amount of distilled water to remove any remaining acetic acid and unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.
-
Dry the purified product in a vacuum oven.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₉NO₃ | [3][4][5][6] |
| Molecular Weight | 239.23 g/mol | [3][4][5][6] |
| Melting Point | 295-297 °C | [6][7] |
| Appearance | Off-white to pale yellow solid | |
| Typical Yield | 85-95% | [1][8][9] |
| Purity (by HPLC) | >98% |
Spectral Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.75 (s, 1H, -OH), 7.85 (m, 4H, phthalimide-H), 7.15 (d, 2H, J=8.8 Hz, Ar-H), 6.80 (d, 2H, J=8.8 Hz, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 167.5, 156.0, 135.0, 132.0, 129.0, 124.0, 123.5, 116.0.
-
IR (KBr, cm⁻¹): 3300-3500 (O-H stretch), 1770 and 1710 (C=O imide stretch), 1600, 1515 (C=C aromatic stretch), 1390 (C-N stretch).
-
Mass Spectrometry (GC-MS): m/z 239 (M⁺).[3]
Potential Biological Activity and Signaling Pathway
While direct studies on the biological activity of this compound are limited, its structural analog, N-Hydroxyphthalimide, has demonstrated significant antitumor activity.[10][11][12] Research has shown that N-Hydroxyphthalimide can suppress the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[10][12] The mTOR pathway is often dysregulated in various cancers, making it a key target for cancer therapeutics.[10]
Given the structural similarity, it is plausible that this compound may also exert its biological effects through the modulation of the mTOR signaling pathway. The hydroxyphenyl group could potentially influence the compound's binding affinity and specificity to components of this pathway.
The mTOR signaling cascade involves two main complexes, mTORC1 and mTORC2. Inhibition of mTORC1 can lead to the suppression of protein synthesis and cell cycle arrest, while mTORC2 inhibition can affect cell survival by modulating Akt phosphorylation.[10]
Caption: Proposed inhibition of the mTOR signaling pathway by this compound.
Conclusion
This compound is a readily synthesizable compound with a rich chemical history rooted in the development of N-aryl imides. The classical condensation of phthalic anhydride and 4-aminophenol remains a robust and efficient method for its preparation. The potential for this compound to interact with key cellular signaling pathways, such as the mTOR pathway, warrants further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and biological applications of this compound, paving the way for new discoveries in medicinal chemistry and beyond.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 7154-85-0 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. chemwhat.com [chemwhat.com]
- 8. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrcs.org [ijrcs.org]
- 12. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Hydroxyphenyl)Phthalimide: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Hydroxyphenyl)phthalimide, a molecule of significant interest in medicinal chemistry, has emerged as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols for both conventional and microwave-assisted methods, and an exploration of its biological activities, particularly its potential as an anticancer agent. This document consolidates key experimental data, characterization parameters, and explores plausible mechanisms of action, offering a valuable resource for researchers in drug discovery and development.
Introduction
This compound, with the chemical formula C₁₄H₉NO₃, belongs to the phthalimide class of compounds. The phthalimide structure itself is a well-known pharmacophore, present in a variety of biologically active molecules. The incorporation of a 4-hydroxyphenyl moiety introduces a phenolic group that can participate in hydrogen bonding and other molecular interactions, significantly influencing its biological profile. This guide delves into the fundamental aspects of this compound, from its synthesis to its potential therapeutic applications.
Synthesis of this compound
The primary and most widely reported method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-aminophenol. This reaction can be carried out using conventional heating or more efficiently through microwave-assisted synthesis.
Conventional Synthesis
The conventional synthesis involves the reaction of phthalic anhydride with 4-aminophenol in a suitable solvent under reflux conditions, often with a catalyst.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminophenol.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as glacial acetic acid or toluene. If using toluene, a catalytic amount of an acid catalyst like p-toluenesulfonic acid can be added.
-
Reaction: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Microwave-Assisted Synthesis
Microwave irradiation offers a more rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe reaction vessel, mix phthalic anhydride and 4-aminophenol.
-
Solvent Addition: Add a high-boiling point solvent, such as N,N-dimethylformamide (DMF).
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific temperature and power for a short duration.
-
Isolation and Purification: After cooling, the product is typically precipitated by pouring the reaction mixture into water. The solid is then filtered, washed, and dried. Further purification can be achieved by recrystallization.
Synthesis Data Summary
The following table summarizes the quantitative data from various reported synthetic methods for this compound and related derivatives.
| Parameter | Conventional Method 1 | Conventional Method 2 | Microwave-Assisted Method |
| Reactants | Phthalic anhydride, 4-aminophenol | Phthalic anhydride, 4-aminophenol | Phthalic anhydride, 4-aminophenol |
| Solvent | Glacial Acetic Acid | Toluene | N,N-Dimethylformamide (DMF) |
| Catalyst | None | p-Toluenesulfonic acid | None |
| Temperature | Reflux | Reflux | 150 °C |
| Time | 2 hours | 3 hours | 3 minutes |
| Yield | High | 85% | 92% |
Characterization
The synthesized this compound is typically characterized using various spectroscopic techniques to confirm its structure and purity.
Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide and hydroxyphenyl rings. |
| ¹³C NMR | Resonances for the carbonyl carbons of the imide and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the imide, C-N stretching, and O-H stretching of the phenol. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (239.23 g/mol ).[1] |
Biological Activity and Mechanism of Action
This compound and its derivatives have demonstrated promising biological activities, particularly in the realm of cancer research. Studies have shown their potential to inhibit the proliferation of various cancer cell lines.
Anticancer Activity
Derivatives of this compound have shown cytotoxic effects against several cancer cell lines. The precise mechanism of action is an area of active investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.
Potential Signaling Pathways
While a definitive signaling pathway for this compound has not been fully elucidated, research on related phthalimide compounds suggests potential targets. One such target is the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and survival. Inhibition of the mTOR pathway can lead to cell cycle arrest and apoptosis.[2]
Another potential mechanism involves the inhibition of enzymes like DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2) .[3] DNMT1 is involved in the epigenetic regulation of gene expression, and its inhibition can lead to the re-expression of tumor suppressor genes. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.
The following diagrams illustrate the conceptual workflow of the synthesis and a plausible signaling pathway that may be affected by this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Conceptual diagram of mTOR pathway inhibition.
Conclusion and Future Directions
This compound is a synthetically accessible molecule with significant potential in drug discovery. Its demonstrated anticancer activity warrants further investigation to fully elucidate its mechanism of action and identify specific molecular targets. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity. Furthermore, in-depth biological evaluations, including in vivo studies, are necessary to translate its promising in vitro activity into potential therapeutic applications. The development of more efficient and environmentally friendly synthetic methods will also be crucial for its large-scale production. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
An In-depth Technical Guide to the Core Chemical Properties of N-(4-Hydroxyphenyl)Phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Hydroxyphenyl)phthalimide is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural combination of a phthalimide moiety and a phenol group bestows upon it a range of intriguing biological activities and chemical functionalities. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential mechanisms of action. All quantitative data are presented in easily digestible tabular formats, and key processes are visualized using logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name 2-(4-hydroxyphenyl)isoindole-1,3-dione, is a solid, off-white to light yellow compound.[1] Its core structure features a planar phthalimide ring system linked to a para-substituted phenol. This arrangement allows for a variety of intermolecular interactions, including hydrogen bonding via the hydroxyl group and π-π stacking interactions from the aromatic rings.
Identifiers and Molecular Characteristics
A summary of the key identifiers and molecular properties of this compound is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-(4-hydroxyphenyl)isoindole-1,3-dione | [2] |
| CAS Number | 7154-85-0 | [2] |
| Molecular Formula | C₁₄H₉NO₃ | [2] |
| Molecular Weight | 239.23 g/mol | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O | [3] |
| InChI Key | PHHOJUGXERSDJH-UHFFFAOYSA-N | [2] |
Physicochemical Data
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are summarized in Table 2.
| Property | Value | Reference |
| Melting Point | 295-297 °C | [1] |
| Boiling Point (Predicted) | 475.1 ± 47.0 °C | [1] |
| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 10.05 ± 0.30 | [1] |
| LogP (Predicted) | 2.0 | [4] |
| Appearance | Off-white to light yellow solid | [1] |
Note: Some values are predicted based on computational models.
Solubility Profile
Phthalimide and its derivatives generally exhibit limited solubility in water but are soluble in many organic solvents. For this compound, it is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Recrystallization can be effectively carried out using glacial acetic acid or ethanol.[5][6]
Synthesis and Purification Protocols
The most common and efficient method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-aminophenol.
Synthesis via Conventional Heating
This protocol describes a standard laboratory procedure for the synthesis of this compound using conventional heating under reflux.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-aminophenol (e.g., 1.09 g, 10 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene or glacial acetic acid. If using toluene, add a catalytic amount of para-toluenesulfonic acid (PTSA) (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the crude solid by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
An expected yield for this reaction is approximately 85%.[7]
Microwave-Assisted Synthesis
Microwave irradiation offers a more rapid and efficient alternative to conventional heating.
Experimental Protocol:
-
Reactant and Solvent Preparation: In a microwave-safe reaction vessel, combine phthalic anhydride and 4-aminophenol in a 1:1 molar ratio. Add dimethylformamide (DMF) as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for approximately 20 minutes.
-
Product Isolation: After the reaction, cool the vessel to room temperature. The product can be precipitated by adding the reaction mixture to water. Collect the solid by vacuum filtration and wash with water.
This method can achieve yields of up to 88%.[7]
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity product.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a minimum amount of hot glacial acetic acid or ethanol in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was added or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure this compound will crystallize out. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Spectral Data
The structural characterization of this compound is confirmed through various spectroscopic techniques. A summary of the expected spectral data is provided in Table 3.
| Spectroscopy | Key Features | Reference |
| ¹H NMR | Aromatic protons of the phthalimide group (δ ~7.8-7.9 ppm), aromatic protons of the hydroxyphenyl group, and a singlet for the phenolic hydroxyl proton (δ ~9.5-10.5 ppm). | [8] |
| ¹³C NMR | Carbonyl carbons of the imide (δ ~167 ppm), aromatic carbons. | |
| FTIR (cm⁻¹) | O-H stretch (~3400 cm⁻¹), C=O stretch of the imide (~1770 and 1710 cm⁻¹), C-N stretch, and aromatic C-H and C=C bands. | [8] |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~239, and characteristic fragmentation patterns. | [2] |
Note: Specific chemical shifts and peak intensities can vary depending on the solvent and instrument used.
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated a range of biological activities, including anticancer and enzyme inhibitory effects.[7] While the precise mechanisms for this compound are still under investigation, studies on the closely related compound, N-hydroxyphthalimide, have shown that it can exert its antitumor effects by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[7][9] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[7]
Furthermore, there is evidence to suggest that phthalimide derivatives may interact with other key cellular targets involved in cancer progression, such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2).[7] Inhibition of these targets can lead to the reactivation of tumor suppressor genes and the suppression of angiogenesis, respectively.
The following diagram illustrates a potential mechanism of action for this compound based on the inhibition of the mTOR signaling pathway, which is a known target for similar compounds.
The following diagram outlines a logical workflow for investigating the potential inhibitory effects of this compound on key cancer-related targets.
Conclusion
This compound is a compound with significant potential in both chemical synthesis and drug discovery. This guide has provided a detailed overview of its fundamental properties, reliable methods for its preparation and purification, and insights into its potential biological mechanisms of action. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals working with this versatile molecule. Further investigation into its specific biological targets and signaling pathways will undoubtedly uncover new opportunities for its application in the development of novel therapeutics.
References
- 1. This compound | 7154-85-0 [chemicalbook.com]
- 2. This compound | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 7154-85-0 | Benchchem [benchchem.com]
- 9. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(4-Hydroxyphenyl)Phthalimide: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Hydroxyphenyl)phthalimide, a member of the versatile phthalimide class of compounds, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, and known biological effects, with a particular focus on its potential as an anticancer agent. Detailed experimental methodologies, quantitative data, and visual representations of associated signaling pathways are presented to facilitate further research and development in the fields of medicinal chemistry and oncology.
Chemical Identifiers and Properties
This compound is a well-characterized organic compound. Its fundamental identifiers and key physicochemical properties are summarized in the table below, providing a foundational reference for researchers.
| Identifier | Value |
| CAS Number | 7154-85-0[1][2][3][4][5] |
| Molecular Formula | C₁₄H₉NO₃[1][2][3][4][5] |
| IUPAC Name | 2-(4-hydroxyphenyl)isoindole-1,3-dione[1] |
| Molecular Weight | 239.23 g/mol [1][2] |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O[1] |
| InChI | InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H[1][3] |
| InChIKey | PHHOJUGXERSDJH-UHFFFAOYSA-N[1][3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the condensation reaction of phthalic anhydride with 4-aminophenol. This reaction can be performed using conventional heating or microwave irradiation to improve efficiency.
Experimental Protocol: Conventional Synthesis
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Phthalic anhydride
-
4-Aminophenol
-
Toluene
-
para-Toluenesulfonic acid (PTSA)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-aminophenol (e.g., 1.09 g, 10 mmol).
-
Add toluene as the solvent.
-
Add a catalytic amount of para-toluenesulfonic acid (PTSA) (e.g., 0.1 equivalents).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 9 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with a suitable solvent (e.g., cold toluene) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound.
Expected Yield: Approximately 85%.
The following diagram illustrates the workflow for the conventional synthesis of this compound.
Caption: Conventional Synthesis Workflow.
Biological Activity and Therapeutic Potential
This compound and its derivatives have demonstrated a range of biological activities, with their anticancer properties being of particular interest to the scientific community.
Anticancer Activity
Mechanism of Action
The anticancer mechanism of this compound is believed to involve the inhibition of key enzymes that are crucial for cancer cell survival and proliferation. Molecular docking studies have suggested that this compound may act as an inhibitor of DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2).
-
DNA Methyltransferase 1 (DNMT1) Inhibition: DNMT1 is a key enzyme in maintaining DNA methylation patterns. Aberrant DNA methylation is a hallmark of cancer. Inhibition of DNMT1 can lead to the re-expression of tumor suppressor genes, thereby inducing apoptosis and inhibiting tumor growth.
-
VEGFR-2 Inhibition: VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound may disrupt the tumor's blood supply, leading to starvation and cell death.
The proposed inhibitory action on these two key enzymes suggests a multi-faceted approach to its anticancer activity.
The following diagram illustrates the proposed mechanism of action for the anticancer effects of this compound.
Caption: Proposed Anticancer Mechanism.
Experimental Protocols for Biological Evaluation
To assess the anticancer potential of this compound, standardized in vitro assays are employed. The following protocols provide a general framework for conducting such experiments.
Antiproliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, 4T1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for the MTT assay.
Caption: MTT Assay Workflow.
Enzyme Inhibition Assay (General Protocol)
To confirm the inhibitory effect on specific enzymes like DNMT1 or VEGFR-2, a direct enzyme inhibition assay can be performed.
Principle: The activity of the target enzyme is measured in the presence and absence of the inhibitor to determine the extent of inhibition.
General Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the appropriate buffer, the enzyme's substrate, and the purified target enzyme (DNMT1 or VEGFR-2).
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at the optimal temperature and for a sufficient duration for the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or substrate consumed. The method of detection will depend on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or radioisotopic methods).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis and potential to target key cancer-related enzymes make it an attractive candidate for further investigation. Future research should focus on obtaining specific quantitative data, such as IC₅₀ values against a broader panel of cancer cell lines, and elucidating the detailed molecular interactions with its putative targets. In vivo studies will also be crucial to validate its therapeutic efficacy and safety profile. The information provided in this guide serves as a solid foundation for researchers to build upon in their efforts to translate the potential of this compound into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 7154-85-0 | Benchchem [benchchem.com]
- 3. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis of N-(4-Hydroxyphenyl)Phthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of N-(4-Hydroxyphenyl)Phthalimide, a compound of interest in medicinal chemistry and materials science. This document summarizes key spectroscopic data, outlines detailed experimental protocols for its characterization, and presents visual workflows for its synthesis and analysis.
Core Data Presentation
The following tables summarize the essential spectroscopic data for this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(4-hydroxyphenyl)isoindole-1,3-dione | [1] |
| Molecular Formula | C₁₄H₉NO₃ | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| CAS Number | 7154-85-0 | [1] |
| Melting Point | 295-297 °C | [2] |
| Appearance | Off-white to light yellow solid | [3] |
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.60 - 8.10 | m | Aromatic Protons (Phthalimide ring) |
| 5.20 - 5.50 | br s | Hydroxyl Proton (-OH) |
Note: Predicted data suggests aromatic proton signals between δ 7.6–8.1 ppm and a hydroxyl group resonance between δ 5.2–5.5 ppm.[4] Actual experimental conditions may cause variations.
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 168.7 | Carbonyl Carbons (C=O) |
| 132.2 | Aromatic Carbons (Phthalimide ring) |
| 126.5 | Aromatic Carbons (Phthalimide ring) |
| 132.1 | Aromatic Carbons (Hydroxyphenyl ring) |
| 115.0 - 130.0 | Aromatic Carbons (Hydroxyphenyl ring) |
Note: This is a representative collection of expected shifts. Specific assignments require further 2D NMR analysis.
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 | O-H stretching (hydroxyl group) |
| ~1770 | C=O stretching (imide carbonyls) |
Note: The provided data is based on typical ranges for the functional groups present.[4]
Table 5: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) |
| Ethanol | 215 |
Note: The absorption maximum is for the parent compound, phthalimide, in ethanol and serves as a reference point.[5] The hydroxyphenyl substituent will influence the absorption spectrum.
Table 6: Mass Spectrometry Data
| m/z | Interpretation |
| 239 | [M]⁺ |
| 240 | [M+H]⁺ |
| 262 | [M+Na]⁺ |
Note: The table shows the molecular ion and common adducts.[6] Fragmentation patterns for N-substituted phthalimides often involve the loss of CO and the N-substituent.[7]
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
The most common method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-aminophenol.[4]
Materials:
-
Phthalic anhydride
-
4-Aminophenol
-
Toluene
-
p-Toluenesulfonic acid (PTSA)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of phthalic anhydride and 4-aminophenol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 9 hours. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold toluene to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to yield this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.[8]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative measurements, and a spectral width that covers the entire range of expected proton chemical shifts.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty spectrometer should be recorded prior to sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used. High-resolution mass spectrometry (e.g., Q-TOF) can provide accurate mass measurements.[7]
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.
Mandatory Visualizations
The following diagrams illustrate the synthesis and analytical workflows for this compound.
Caption: Synthesis workflow for this compound.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 7154-85-0 [chemicalbook.com]
- 4. This compound | 7154-85-0 | Benchchem [benchchem.com]
- 5. PhotochemCAD | Phthalimide [photochemcad.com]
- 6. PubChemLite - this compound (C14H9NO3) [pubchemlite.lcsb.uni.lu]
- 7. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
- 8. rsc.org [rsc.org]
A Comprehensive Technical Guide on the Theoretical Properties of N-(4-Hydroxyphenyl)Phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Hydroxyphenyl)phthalimide is a versatile organic compound that serves as a crucial building block in the synthesis of polymers, dyes, and pharmaceutically active molecules. Its rigid phthalimide core, combined with the reactive phenolic group, imparts unique electronic and structural characteristics that are of significant interest in materials science and medicinal chemistry. This technical guide provides an in-depth analysis of the theoretical properties of this compound, supported by experimental data. It covers the molecule's optimized geometry, electronic structure, and vibrational analysis, offering valuable insights for researchers engaged in computational modeling and rational drug design.
Molecular Structure and Geometry
The foundational aspect of understanding the properties of this compound lies in its three-dimensional structure. High-resolution crystallographic data provides the most accurate geometric parameters.
Crystal Structure Data
The crystal structure of this compound has been experimentally determined, and the data is available through the Cambridge Crystallographic Data Centre (CCDC).[1] This data is essential for accurate computational modeling.
Table 1: Key Geometric Parameters from Crystallographic Data
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C=O (average) | ~1.21 |
| C-N (imide) | ~1.40 | |
| C-C (phthalimide) | ~1.38 - 1.48 | |
| C-N (phenyl) | ~1.43 | |
| C-O (hydroxyl) | ~1.36 | |
| O-H | ~0.82 | |
| Bond Angles | C-N-C (imide) | ~111° |
| N-C=O | ~125° | |
| C-C-O (hydroxyl) | ~119° |
Note: The values presented are typical and should be referenced from the specific crystallographic information file (CIF) for precise measurements.
Diagram 1: Molecular Structure of this compound
References
The Biological Versatility of N-(4-Hydroxyphenyl)Phthalimide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
N-(4-Hydroxyphenyl)phthalimide, a molecule integrating a phthalimide core with a 4-hydroxyphenyl moiety, has emerged as a scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its analogues, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action.
Anticancer Activity
The anticancer potential of phthalimide derivatives is a major area of investigation. While specific quantitative data for this compound is limited in the readily available literature, studies on closely related analogues, such as N-Hydroxyphthalimide (NHPI), provide valuable insights into the potential efficacy and mechanisms of this class of compounds.
Quantitative Anticancer Data of N-Hydroxyphthalimide (NHPI)
| Cell Line | Cancer Type | IC50 (µM) |
| BT-20 | Human Breast Carcinoma | 3.14 ± 0.06 |
| LoVo | Human Colon Adenocarcinoma | 4.05 ± 0.12 |
| HT-29 | Human Colon Adenocarcinoma | 11.54 ± 0.12 |
| MCF-10A | Human Normal Breast Epithelial | No significant effect |
Data extracted from a study on N-Hydroxyphthalimide, a related phthalimide derivative.[1]
Mechanism of Anticancer Action: mTOR Signaling Pathway Inhibition
Research on N-Hydroxyphthalimide suggests that its antitumor activity is mediated through the suppression of the mTOR (mammalian target of rapamycin) signaling pathway.[1][2][3] mTOR is a crucial kinase that regulates cell growth, proliferation, and survival.[1][3] NHPI has been shown to inhibit both mTORC1 and mTORC2 complexes, leading to the induction of G2/M phase cell cycle arrest and apoptosis via the mitochondrial pathway.[1]
Below is a diagram illustrating the mTOR signaling pathway and the putative point of inhibition by N-Hydroxyphthalimide.
Caption: The mTOR signaling pathway and inhibition by N-Hydroxyphthalimide.
Antimicrobial Activity
Phthalimide derivatives have been reported to possess antimicrobial properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition diameters for this compound against various microbial strains, are not extensively available in the reviewed literature. Studies on other phthalimide derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6]
Quantitative Antimicrobial Data of Phthalimide Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phthalimide aryl ester 3b | S. aureus | 128 | [4][5][6] |
| Phthalimide aryl ester 3b | P. aeruginosa | 128 | [4][5][6] |
| Phthalimide aryl ester 3b | C. tropicalis | 128 | [4][5][6] |
| Phthalimide aryl ester 3b | C. albicans | 128 | [4][5][6] |
Note: The data presented is for a derivative and not this compound itself.
Anti-inflammatory Activity
The anti-inflammatory potential of phthalimide derivatives is another promising area of research. The mechanism often involves the inhibition of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[7]
Quantitative Anti-inflammatory Data of Phthalimide Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Phthalimide Derivative 6a | COX-2 | 0.18 | [8] |
| Phthalimide Derivative 6b | COX-2 | 0.24 | [8] |
| Phthalimide Derivative 7a | COX-2 | 0.28 | [8] |
| Phthalimide Derivative 7b | COX-2 | 0.36 | [8] |
| Phthalimide Derivative 75 | TNF-α production | 28.9 | [7] |
Note: The data presented is for derivatives and not this compound itself.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
Synthesis of this compound
A general method for the synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine.[9][10]
Materials:
-
Phthalic anhydride
-
4-Aminophenol
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and 4-aminophenol in glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][11]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.[12][13]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or appropriate growth medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (positive control)
-
Solvent (negative control)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes.
-
Once the agar solidifies, spread a standardized inoculum of the test microorganism on the surface.
-
Aseptically punch wells (6-8 mm in diameter) in the agar.
-
Add a known concentration of the this compound solution, the standard antibiotic, and the solvent into separate wells.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme.[8]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound (this compound) or positive control (Celecoxib) at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Conclusion
This compound and its derivatives represent a versatile chemical scaffold with significant potential in drug discovery. The available data strongly suggest promising anticancer, antimicrobial, and anti-inflammatory activities. The inhibition of key cellular pathways, such as the mTOR signaling cascade and inflammatory enzymes like COX-2, underscores the therapeutic potential of this class of compounds. Further research, particularly focused on generating specific quantitative biological data for this compound itself and elucidating detailed mechanisms of action for its various biological effects, is warranted to fully realize its potential in the development of novel therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to design and execute further investigations into this promising molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. botanyjournals.com [botanyjournals.com]
- 13. chemistnotes.com [chemistnotes.com]
N-(4-Hydroxyphenyl)phthalimide and its Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Hydroxyphenyl)phthalimide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. The core structure, featuring a phthalimide moiety linked to a 4-hydroxyphenyl group, provides a unique scaffold for the development of novel therapeutic agents. The inherent biological activities of the phthalimide core, combined with the potential for diverse substitutions on the phenyl ring, have led to the exploration of these derivatives across various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.
Synthesis of this compound and its Derivatives
The synthesis of this compound is most commonly achieved through the condensation reaction of phthalic anhydride with 4-aminophenol. This reaction can be carried out under various conditions, often involving reflux in a suitable solvent with or without a catalyst. Further derivatization can be accomplished by modifying the hydroxyl group on the phenyl ring or by utilizing substituted phthalic anhydrides.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of the core compound.
Materials:
-
Phthalic anhydride
-
4-Aminophenol
-
Glacial acetic acid or Toluene
-
para-Toluenesulfonic acid (PTSA) (optional, as a catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminophenol.
-
Add a suitable solvent, such as glacial acetic acid or toluene. If using toluene, a catalytic amount of PTSA can be added.
-
Heat the mixture to reflux and maintain for a period of 2 to 9 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Purify the product by recrystallization from ethanol to yield this compound as a crystalline solid.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in tabular format for easy comparison.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of this compound derivatives against a variety of cancer cell lines. The proposed mechanisms of action include the inhibition of key enzymes involved in cancer progression, such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as the modulation of signaling pathways like the mTOR pathway.[1]
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-Hydroxyphthalimide | BT-20 (Breast Carcinoma) | 3.14 ± 0.06 | [2] |
| N-Hydroxyphthalimide | LoVo (Colon Adenocarcinoma) | 4.05 ± 0.12 | [2] |
| N-Hydroxyphthalimide | HT-29 (Colon Adenocarcinoma) | 11.54 ± 0.12 | [2] |
| Phthalimide-Thiazole Conjugate (Compound 181) | MCF-7 (Breast Adenocarcinoma) | 0.2 | [3] |
| Phthalimide-Thiazole Conjugate (Compound 180) | MDA-MB-468 (Breast Adenocarcinoma) | 0.6 | [3] |
| Phthalimide Derivative (Compound 222) | HeLa (Cervical Cancer) | 1.0 | [3] |
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| LASSBio 468 (a sulfonyl-thiomorpholine derivative) | LPS-induced neutrophil recruitment in mice | ED50 = 2.5 mg/kg | [4] |
| Phloroglucinol trimethyl ether phthalimide derivative | COX-2 Inhibition | IC50 = 0.18 µM | [5] |
| 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c) | In vitro anti-inflammatory activity | 32% decrease | [6] |
Antimicrobial Activity
Several derivatives have also shown promising activity against various bacterial and fungal strains.
Table 3: Antimicrobial Activity of Phthalimide Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Phthalimide aryl ester 3b (R = Me) | Staphylococcus aureus | 128 | [7] |
| Phthalimide aryl ester 3b (R = Me) | Pseudomonas aeruginosa | 128 | [7] |
| Phthalimide aryl ester 3b (R = Me) | Candida tropicalis | 128 | [7] |
| Phthalimide aryl ester 3b (R = Me) | Candida albicans | 128 | [7] |
| N-butylphthalimide (NBP) | Candida albicans | 100 | [8] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of this compound and its derivatives stem from their interactions with various molecular targets and signaling pathways.
Inhibition of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation. Some N-hydroxyphthalimide derivatives have been shown to exert their anticancer effects by inhibiting the mTOR signaling pathway.
Caption: Inhibition of the mTOR signaling pathway by N-Hydroxyphthalimide (NHPI) derivatives.
Experimental Workflows
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: General workflow for determining the anticancer activity of compounds using the MTT assay.
This workflow outlines the general steps for determining the inhibitory activity of the derivatives against a specific enzyme.
Caption: A generalized workflow for an enzyme inhibition assay to determine IC50 values.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a detailed step-by-step method for assessing the in vitro cytotoxicity of this compound derivatives.[9][10][11][12][13]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro COX-2 Inhibition Assay
This protocol outlines a method for determining the COX-2 inhibitory activity of the synthesized derivatives.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Stannous chloride solution (to stop the reaction)
-
Method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA kit or LC-MS/MS)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme.
-
Inhibitor Pre-incubation: Add the test compounds at various concentrations to the reaction mixture. Also, prepare a positive control with the known COX-2 inhibitor and a vehicle control. Incubate the mixtures for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each reaction.
-
Incubation: Incubate the reaction mixtures for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stannous chloride solution.
-
PGE2 Measurement: Quantify the amount of PGE2 produced in each reaction using a suitable method like ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound and its derivatives constitute a promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with their significant anticancer, anti-inflammatory, and antimicrobial activities, makes them attractive candidates for further drug discovery and development. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including quantitative biological data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways such as the mTOR pathway, provides a rational basis for the design of more potent and selective derivatives. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field, facilitating the advancement of this compound-based therapeutics from the laboratory to clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. courses.edx.org [courses.edx.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
Preliminary Investigation of N-(4-Hydroxyphenyl)Phthalimide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Hydroxyphenyl)phthalimide, a member of the phthalimide class of compounds, holds significant potential for therapeutic applications. This document provides a preliminary investigation into its bioactivity, summarizing available data on its synthesis and potential anticancer, anti-inflammatory, and antimicrobial effects. While direct experimental data for this compound is limited, this guide synthesizes information from closely related phthalimide derivatives to infer its likely biological activities and mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to guide future research and drug development efforts.
Introduction
Phthalimides are a class of chemical compounds containing the isoindole-1,3-dione moiety. They have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. This compound, with its phenolic hydroxyl group, presents an interesting candidate for biological investigation, as this functional group can participate in hydrogen bonding and other interactions with biological targets. This guide explores the potential bioactivity of this compound based on existing literature for related compounds.
Synthesis of this compound
The most common method for synthesizing N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine. For this compound, this involves the reaction of phthalic anhydride with 4-aminophenol.
General Synthesis Workflow
The synthesis typically proceeds by reacting phthalic anhydride with 4-aminophenol in a suitable solvent, often with a catalyst and heat to drive the dehydration and cyclization to form the imide ring.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Phthalic anhydride
-
4-Aminophenol
-
Toluene (or another suitable high-boiling solvent like glacial acetic acid)
-
p-Toluenesulfonic acid (PTSA) (catalyst)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminophenol.
-
Add a suitable solvent, such as toluene, to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold solvent to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Dry the purified crystals and determine the melting point and yield. Characterize the final product using techniques like FT-IR, ¹H-NMR, and Mass Spectrometry.
Bioactivity Profile
The bioactivity of this compound is not extensively documented. However, based on studies of structurally similar phthalimide derivatives, it is anticipated to exhibit anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Phthalimide derivatives have shown significant potential as anticancer agents. The anticancer activity of a closely related compound, N-Hydroxyphthalimide, has been evaluated against several human cancer cell lines.
Table 1: In Vitro Anticancer Activity of N-Hydroxyphthalimide
| Cell Line | Cancer Type | IC₅₀ (µM) |
| BT-20 | Breast Carcinoma | 3.14 ± 0.06 |
| LoVo | Colon Adenocarcinoma | 4.05 ± 0.12 |
| HT-29 | Colon Adenocarcinoma | 11.54 ± 0.12 |
Data is for N-Hydroxyphthalimide and serves as a reference for the potential activity of this compound.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Phthalimide analogues have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines and enzymes. For example, certain derivatives have been shown to inhibit the NF-κB signaling pathway. While specific quantitative data for this compound is not available, a study on a phthalimide derivative showed a 32% decrease in E-selectin expression, which is indicative of NF-κB inhibition[1].
Experimental Protocol: Griess Assay for Nitric Oxide Production
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.
Antimicrobial Activity
Certain phthalimide derivatives have demonstrated antimicrobial effects. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 2: Antimicrobial Activity of a Phthalimide Aryl Ester Derivative
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 128 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 128 |
| Candida tropicalis | Yeast | 128 |
| Candida albicans | Yeast | 128 |
Data is for a methyl-substituted phthalimide aryl ester and serves as a reference for the potential activity of this compound.[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action: Signaling Pathways
Based on the activities of related compounds, this compound may exert its biological effects through the modulation of key signaling pathways, such as NF-κB and TGF-β.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a key target for anti-inflammatory and anticancer drug development. Phthalimide derivatives have been shown to suppress NF-κB activation.
Modulation of the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Phthalimide derivatives are being investigated as potential inhibitors of the TGF-β pathway.
Conclusion and Future Directions
This compound is a promising compound for further investigation based on the known bioactivities of the phthalimide scaffold. Preliminary analysis suggests potential anticancer, anti-inflammatory, and antimicrobial activities. However, there is a clear need for direct experimental evidence to confirm these properties and to elucidate the specific mechanisms of action for this compound.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and well-characterized synthesis protocol.
-
In Vitro Bioactivity Screening: Conducting comprehensive in vitro assays to determine the IC₅₀ values for anticancer activity, quantitative measures of anti-inflammatory effects, and MIC values against a panel of relevant microbes.
-
Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways such as NF-κB and TGF-β using molecular biology techniques.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of the compound in appropriate animal models.
This technical guide provides a foundational framework for initiating a comprehensive investigation into the bioactivity of this compound, with the ultimate goal of assessing its potential as a novel therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-(4-Hydroxyphenyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N-(4-Hydroxyphenyl)phthalimide, a valuable intermediate in pharmaceutical and materials science. The primary synthesis route involves the condensation reaction of phthalic anhydride with 4-aminophenol. This guide presents various established methods, including conventional heating and microwave-assisted synthesis, complete with reaction parameters, purification techniques, and characterization data. The provided protocols are designed to be clear, reproducible, and easily adaptable for research and development laboratories.
Introduction
This compound and its derivatives are of significant interest due to their diverse biological activities and applications as building blocks in organic synthesis. The presence of the phenolic hydroxyl group and the phthalimide moiety allows for a wide range of chemical modifications, making it a versatile precursor for more complex molecules.[1] Applications can be found in the development of novel polymers, such as poly(imide-ester)s, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines reliable and efficient protocols for its laboratory-scale synthesis.
Chemical Reaction
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminophenol. The amino group of 4-aminophenol attacks one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration yields the final imide product.
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Conventional Method (Toluene/PTSA) | Conventional Method (Acetic Acid) | Microwave-Assisted Method (DMF) |
| Reactants | Phthalic Anhydride, 4-Aminophenol | Phthalic Anhydride, 4-Aminophenol | Phthalic Anhydride, 4-Aminophenol |
| Solvent | Toluene | Acetic Acid | Dimethylformamide (DMF) |
| Catalyst | p-Toluenesulfonic acid (PTSA) | None (Solvent acts as catalyst) | None |
| Temperature | 110°C (Reflux) | 100°C | 150°C |
| Reaction Time | 9 hours | 12 hours | 20 minutes |
| Yield | 85% | 82% | 88% |
| Purity (HPLC) | >98% | Not specified | Not specified |
| Melting Point | 295-297°C | - | - |
| Molecular Formula | C₁₄H₉NO₃ | C₁₄H₉NO₃ | C₁₄H₉NO₃ |
| Molecular Weight | 239.23 g/mol | 239.23 g/mol | 239.23 g/mol |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
Protocol 1: Conventional Synthesis using Toluene and PTSA Catalyst
This protocol is a widely reported and reliable method for the synthesis of this compound.[1]
Materials:
-
Phthalic anhydride (1.48 g, 10 mmol)
-
4-Aminophenol (1.09 g, 10 mmol)
-
p-Toluenesulfonic acid (PTSA) (0.19 g, 1 mmol, 0.1 eq)
-
Toluene (50 mL)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add phthalic anhydride (1.48 g), 4-aminophenol (1.09 g), PTSA (0.19 g), and toluene (50 mL).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux (approximately 110°C) with vigorous stirring.
-
Continue refluxing for 9 hours, collecting the water formed during the reaction in the Dean-Stark trap.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold toluene to remove any unreacted starting materials.
-
Purify the product by recrystallization from ethanol to obtain a white or off-white solid.[2]
-
Dry the purified product in a vacuum oven.
-
Determine the yield, melting point, and characterize by spectroscopic methods (e.g., FT-IR, ¹H-NMR, ¹³C-NMR).
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time while maintaining a high yield.[1]
Materials:
-
Phthalic anhydride (1.48 g, 10 mmol)
-
4-Aminophenol (1.09 g, 10 mmol)
-
Dimethylformamide (DMF) (20 mL)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Microwave reactor (e.g., CEM Discover SP)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Place phthalic anhydride (1.48 g), 4-aminophenol (1.09 g), and DMF (20 mL) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 20 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with deionized water.
-
Purify the product by recrystallization from ethanol.
-
Dry the purified product under vacuum.
-
Characterize the final product to confirm its identity and purity.
Characterization
The synthesized this compound can be characterized using the following techniques:
-
Melting Point: The melting point should be sharp and consistent with the literature value (295-297°C).[4]
-
FT-IR Spectroscopy: Look for characteristic peaks corresponding to the O-H stretch of the phenol, aromatic C-H stretches, and the symmetric and asymmetric C=O stretches of the imide group.
-
¹H-NMR Spectroscopy: The spectrum should show signals corresponding to the aromatic protons of the phthalimide and the hydroxyphenyl rings, as well as the phenolic hydroxyl proton.
-
¹³C-NMR Spectroscopy: The spectrum will display signals for the carbonyl carbons of the imide and the aromatic carbons.
-
Mass Spectrometry: To confirm the molecular weight of the compound (239.23 g/mol ).[3][4]
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Illustrative Example of Application)
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: Example of a signaling pathway inhibited by a derivative.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene and DMF are flammable and toxic. Handle with care and avoid inhalation and skin contact.
-
PTSA is corrosive. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Synthesis of N-(4-Hydroxyphenyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(4-Hydroxyphenyl)phthalimide, a valuable intermediate in the preparation of various biologically active compounds. The primary method described is the condensation reaction between phthalic anhydride and 4-aminophenol. This protocol includes conventional heating and microwave-assisted synthesis methods, offering flexibility for different laboratory settings. Detailed information on reagents, reaction conditions, purification, and characterization is provided to ensure reproducible and high-yield synthesis.
Introduction
This compound serves as a crucial building block in medicinal chemistry and materials science.[1] Its structure, incorporating both a phthalimide moiety and a phenol group, allows for diverse chemical modifications. Phthalimides are a well-known class of compounds with a broad spectrum of biological activities.[2][3] The hydroxyl group on the phenyl ring provides a site for further functionalization, making it a versatile precursor for the synthesis of novel therapeutic agents and functional polymers.[1] The synthesis protocol outlined herein is a robust and efficient method for producing this key intermediate.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉NO₃ | [4][5] |
| Molecular Weight | 239.23 g/mol | [4][5] |
| Melting Point | 295-297 °C | [5] |
| Appearance | White or off-white solid | [2] |
| IUPAC Name | 2-(4-hydroxyphenyl)isoindole-1,3-dione | [4] |
| CAS Number | 7154-85-0 | [4][5] |
Experimental Protocols
Method 1: Conventional Heating
This protocol is based on the condensation of phthalic anhydride with 4-aminophenol using para-toluenesulfonic acid (PTSA) as a catalyst in toluene.[1]
Materials:
-
Phthalic anhydride (1.48 g, 10 mmol)
-
4-Aminophenol (1.09 g, 10 mmol)
-
para-Toluenesulfonic acid (PTSA) (0.19 g, 1 mmol, 0.1 eq)
-
Toluene (50 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (1.48 g), 4-aminophenol (1.09 g), and toluene (50 mL).
-
Add para-toluenesulfonic acid (0.19 g) to the mixture.
-
Attach a reflux condenser to the flask and place the setup on a magnetic stirrer hotplate.
-
Heat the mixture to reflux (approximately 110 °C) with continuous stirring for 9 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified this compound in a vacuum oven.
-
Weigh the final product and calculate the yield. The expected yield is approximately 85%.[1]
-
Characterize the product by determining its melting point and acquiring IR and NMR spectra.
Method 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time while maintaining a high yield.[1]
Materials:
-
Phthalic anhydride (1.48 g, 10 mmol)
-
4-Aminophenol (1.09 g, 10 mmol)
-
Dimethylformamide (DMF) (20 mL)
-
Microwave reactor (e.g., CEM Discover SP)
-
Microwave reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave reaction vessel, combine phthalic anhydride (1.48 g) and 4-aminophenol (1.09 g).
-
Add dimethylformamide (20 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified product under vacuum.
-
Determine the yield (expected to be around 88%) and characterize the compound.[1]
Reaction Data Comparison
| Parameter | Conventional Method | Microwave Method | Reference |
| Solvent | Toluene | Dimethylformamide (DMF) | [1] |
| Catalyst | p-Toluenesulfonic acid (PTSA) | None required | [1] |
| Temperature | 110 °C | 150 °C | [1] |
| Time | 9 hours | 20 minutes | [1] |
| Yield | 85% | 88% | [1] |
| Purity (HPLC) | >98% | >98% | [1] |
Experimental Workflow and Reaction Scheme
References
Applications of N-(4-Hydroxyphenyl)Phthalimide in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(4-Hydroxyphenyl)Phthalimide is a versatile bifunctional molecule that holds significant promise in the field of polymer chemistry. Its unique structure, featuring a reactive phenolic hydroxyl group and a stable phthalimide moiety, allows for its application as a monomer in the synthesis of high-performance polymers, as a modifying agent to impart specific functionalities to existing polymers, and as a precursor for the creation of advanced polymer systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in various polymerization techniques.
Application as a Monomer in Polycondensation Reactions
This compound can serve as a valuable monomer in polycondensation reactions to synthesize novel polyamides and polyimides. The phenolic hydroxyl group provides a reactive site for esterification or etherification, while the phthalimide group can be transformed into amino groups for subsequent polymerization.
Synthesis of Poly(ether-imide)s
Poly(ether-imide)s are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. This compound can be utilized as a diol monomer in the synthesis of poly(ether-imide)s via nucleophilic aromatic substitution reaction with an activated dihalide.
Experimental Protocol: Synthesis of a Poly(ether-imide)
This protocol describes a typical procedure for the synthesis of a poly(ether-imide) using this compound and a bis(nitrophthalimide) monomer.
Materials:
-
This compound
-
4,4'-Bis(N-phenoxy-4-nitrophthaliimide)-2,2'-diphenylisopropylidene (a bisnitrophthalimide)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound and an equimolar amount of the bisnitrophthalimide monomer.
-
Add anhydrous DMAc and toluene (typically in a 2:1 v/v ratio) to the flask to dissolve the monomers.
-
Add an excess of anhydrous potassium carbonate (approximately 1.5-2.0 equivalents per hydroxyl group) to the reaction mixture.
-
Heat the mixture to reflux (around 140-150°C) with continuous stirring under an inert atmosphere. The water generated during the formation of the phenoxide is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
After the complete removal of water (typically 2-4 hours), drain the toluene from the Dean-Stark trap and continue the reaction at a higher temperature (around 160-180°C) for 8-12 hours to ensure high molecular weight polymer formation.
-
Cool the viscous reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Characterization: The resulting poly(ether-imide) can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of ether and imide linkages, nuclear magnetic resonance (NMR) for structural elucidation, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis (TGA and DSC) to evaluate its thermal stability and glass transition temperature.
Quantitative Data Summary:
| Property | Typical Value Range |
| Inherent Viscosity (dL/g) | 0.45 - 0.60 |
| Glass Transition Temp. (Tg, °C) | 200 - 250 |
| 10% Weight Loss Temp. (TGA, °C) | 450 - 550 |
Experimental Workflow for Poly(ether-imide) Synthesis
Caption: Workflow for the synthesis of poly(ether-imide)s.
Polymer Modification through Grafting Reactions
The phenolic hydroxyl group of this compound provides a convenient handle for grafting it onto existing polymer backbones, thereby modifying their properties. This is particularly useful for improving thermal stability, and compatibility in polymer blends. A notable example is the grafting of N-(4-hydroxyphenyl)maleimide (a close analogue) onto natural rubber.
Application Note: Improving Thermal Stability and Blend Compatibility of Natural Rubber
Grafting this compound onto natural rubber (NR) can enhance its thermal stability and improve its compatibility with polar polymers like polypropylene (PP). The polar phthalimide group can interact favorably with the modified PP, leading to improved interfacial adhesion and mechanical properties of the blend.
Experimental Protocol: Graft Copolymerization of this compound onto Natural Rubber
This protocol outlines the melt-mixing method for grafting this compound onto natural rubber.
Materials:
-
Natural Rubber (NR)
-
This compound (HPM)
-
Dicumyl peroxide (DCP) as an initiator
-
Internal mixer (e.g., Brabender Plasticorder)
Procedure:
-
Masticate the natural rubber in an internal mixer at a set temperature (e.g., 140°C) and rotor speed (e.g., 60 rpm) for a few minutes until a consistent band is formed.
-
Add the desired amount of this compound to the masticated rubber and mix for a specified period (e.g., 5 minutes) to ensure homogeneous dispersion.
-
Add the initiator, dicumyl peroxide, to the mixture and continue mixing for the desired reaction time (e.g., 10-15 minutes).
-
After the reaction is complete, remove the grafted natural rubber from the mixer and cool it to room temperature.
-
The grafted natural rubber can then be purified by dissolving it in a suitable solvent like toluene and precipitating it in a non-solvent like methanol to remove any unreacted monomer.
Characterization: The grafting reaction can be confirmed by FTIR spectroscopy, observing the appearance of characteristic peaks of the phthalimide group in the spectrum of the purified grafted rubber. The grafting percentage can be determined by thermogravimetric analysis (TGA) or elemental analysis. The thermal and mechanical properties of the resulting material can be evaluated by TGA, DSC, and tensile testing.
Quantitative Data Summary for NR-g-HPM/PP Blends:
| Property | Unmodified NR/PP Blend | NR-g-HPM/PP Blend |
| Tensile Strength (MPa) | Lower | Higher |
| Elongation at Break (%) | Higher | Lower |
| Thermal Stability (°C) | Lower | Higher |
Logical Relationship in Polymer Blend Compatibilization
Caption: Compatibilization of NR/PP blends via grafting.
Synthesis of this compound Monomer
The successful application of this compound in polymer chemistry relies on the efficient synthesis of the monomer itself. The most common method involves the condensation of phthalic anhydride with 4-aminophenol.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound.[1]
Materials:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of phthalic anhydride and 4-aminophenol in toluene.[1]
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 equivalents) to the mixture.[1]
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain it for 9 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid product and wash it with cold toluene and then with methanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven.
Characterization: The identity and purity of the synthesized this compound can be confirmed by melting point determination, FTIR, and NMR spectroscopy.
Quantitative Data Summary for Monomer Synthesis:
| Parameter | Value |
| Yield | ~85%[1] |
| Purity (HPLC) | >98%[1] |
| Melting Point (°C) | 295-297 |
Signaling Pathway for Monomer Synthesis
Caption: Reaction pathway for the synthesis of this compound.
References
N-(4-Hydroxyphenyl)Phthalimide: A Critical Evaluation for Fluorescent Probe Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Subject: An investigation into the viability of N-(4-Hydroxyphenyl)Phthalimide as a fluorescent probe.
Introduction: The Search for Novel Fluorescent Probes
Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes, the detection of analytes, and high-throughput screening in drug discovery. The ideal fluorescent probe possesses high quantum yield, photostability, and specific responsiveness to its target. While the phthalimide scaffold is a component of some larger fluorescent molecules, the specific compound this compound does not exhibit the necessary photophysical properties to function as a useful fluorescent probe.
Photophysical Properties of Phthalimides: Why this compound Falls Short
The fluorescence of a molecule is dictated by its electronic structure and the efficiency of radiative versus non-radiative decay pathways from its excited state. For phthalimide derivatives, the core structure itself is generally non-fluorescent or very weakly fluorescent. Unsubstituted N-alkyl phthalimides exhibit almost no fluorescence emission.[1]
Fluorescence in this class of molecules is typically induced by the introduction of electron-donating groups onto the phthalimide ring system, which can lead to an intramolecular charge transfer (ICT) state upon excitation, a common mechanism for fluorescence.[1] In this compound, the hydroxyphenyl group is attached to the nitrogen atom of the imide, which does not create the necessary electronic configuration for strong fluorescence. The phenyl group is not directly fused to the phthalimide ring in a way that would create an extended, rigid, and highly conjugated system, which is often a prerequisite for significant fluorescence.
This is in stark contrast to the structurally related but distinct naphthalimide derivatives, which are well-known for their excellent fluorescent properties. The fused aromatic ring system of the naphthalimide core provides the necessary rigidity and extended π-conjugation that leads to high fluorescence quantum yields.
Figure 1: Comparison of Phthalimide and Naphthalimide Cores.
Physicochemical Properties of this compound
While not suitable as a fluorescent probe, this compound is a stable chemical compound with defined properties. It is primarily used as a synthon in organic chemistry.
| Property | Value |
| CAS Number | 7154-85-0 |
| Molecular Formula | C₁₄H₉NO₃ |
| Molecular Weight | 239.23 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 295-297 °C |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in other organic solvents. |
Experimental Protocols
Although this compound is not a fluorescent probe, the following protocols for its synthesis and for the general characterization of a potential fluorescent compound are provided for researchers interested in synthesizing and evaluating related molecules.
Protocol for Synthesis of this compound
This protocol is a general method for the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine.
Materials:
-
Phthalic anhydride
-
4-Aminophenol
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (1 equivalent) and 4-aminophenol (1 equivalent).
-
Add glacial acetic acid to the flask to act as a solvent (approximately 5-10 mL per gram of phthalic anhydride).
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approximately 118 °C) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove residual acetic acid.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Figure 2: Synthesis Workflow for this compound.
Protocol for Photophysical Characterization of a Potential Fluorophore
This protocol outlines the basic steps to determine if a compound has useful fluorescence properties.
Materials:
-
Compound of interest
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer (spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)
Procedure:
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the compound in the chosen solvent (e.g., 10 µM).
-
Record the absorption spectrum to determine the wavelength(s) of maximum absorbance (λ_max).
-
-
Fluorescence Emission Spectroscopy:
-
Using the same solution, place the cuvette in the fluorometer.
-
Set the excitation wavelength to the λ_max determined from the absorption spectrum.
-
Scan the emission wavelengths (typically from the excitation wavelength + 10 nm to the near-IR) to find the wavelength of maximum emission (λ_em).
-
-
Fluorescence Excitation Spectroscopy:
-
Set the emission monochromator to the λ_em.
-
Scan the excitation wavelengths. The resulting excitation spectrum should resemble the absorption spectrum if the sample is pure and has a single fluorescent species.
-
-
Determination of Fluorescence Quantum Yield (Relative Method):
-
Prepare a series of dilute solutions of both the sample and a known fluorescence standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the integrated fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_std * (slope_sample / slope_std) * (n_sample² / n_std²) where slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Figure 3: Workflow for Characterizing a Potential Fluorophore.
Conclusion and Recommendations
This compound lacks the requisite electronic and structural features for strong fluorescence and is not employed as a fluorescent probe in the scientific literature. Researchers seeking fluorescent probes with similar structural motifs should direct their attention to the naphthalimide class of compounds, which are well-established and versatile fluorophores. The protocols provided herein offer a framework for the synthesis and evaluation of novel compounds for potential fluorescence applications. It is crucial to perform thorough photophysical characterization before attempting to utilize a new compound in fluorescence-based assays.
References
Application Notes and Protocols: N-(4-Hydroxyphenyl)Phthalimide in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-(4-Hydroxyphenyl)phthalimide and its derivatives as potential anticancer agents. This document details their mechanism of action, experimental protocols for their evaluation, and quantitative data on their efficacy.
Introduction
This compound is a chemical compound that has garnered significant interest in medicinal chemistry due to the versatile biological activities of the phthalimide scaffold. Derivatives of phthalimide have been explored for various therapeutic applications, including as anti-inflammatory, antimicrobial, and notably, as anticancer agents. The core structure of this compound serves as a valuable pharmacophore for the design and synthesis of novel compounds with potential antitumor properties.
Research has indicated that the anticancer effects of this compound derivatives may be attributed to their interaction with various molecular targets within cancer cells. These include the inhibition of critical enzymes involved in cancer progression, such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2), and the modulation of key signaling pathways like the mTOR and TGF-β pathways.[1] This document provides detailed protocols for the synthesis, characterization, and in vitro evaluation of these compounds to facilitate further research and development in this promising area of oncology.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of N-Hydroxyphthalimide (NHPI), a related compound, and other phthalimide derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-Hydroxyphthalimide (NHPI) | BT-20 | Human Breast Carcinoma | 3.14 ± 0.06 | [2] |
| N-Hydroxyphthalimide (NHPI) | LoVo | Human Colon Adenocarcinoma | 4.05 ± 0.12 | [2] |
| N-Hydroxyphthalimide (NHPI) | HT-29 | Human Colon Adenocarcinoma | 11.54 ± 0.12 | [2] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via the condensation of phthalic anhydride with 4-aminophenol.
Materials:
-
Phthalic anhydride
-
4-Aminophenol
-
Toluene
-
p-Toluenesulfonic acid (PTSA)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
To a round-bottom flask, add equimolar amounts of phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-aminophenol (e.g., 1.09 g, 10 mmol).
-
Add toluene as the solvent and a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 9 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow: From Synthesis to In Vitro Evaluation
References
Application Notes and Protocols for Cytotoxicity Assays of N-(4-Hydroxyphenyl)Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of N-(4-Hydroxyphenyl)Phthalimide derivatives on various cancer cell lines. This document includes summaries of quantitative data, detailed experimental protocols for key cytotoxicity assays, and visualizations of relevant signaling pathways.
Introduction
This compound and its derivatives have emerged as a promising class of compounds in anticancer research. Studies have demonstrated their antiproliferative effects against a range of cancer cell lines, including but not limited to HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer).[1] The proposed mechanisms of action often involve the induction of apoptosis through the intrinsic pathway and potential interactions with key enzymes in cancer progression.[1] Accurate and reproducible assessment of the cytotoxic potential of these derivatives is crucial for their development as therapeutic agents. This document outlines standardized protocols for the MTT, SRB, and LDH assays, which are commonly used to evaluate cytotoxicity.
Data Presentation: In Vitro Cytotoxicity of Phthalimide Derivatives
The following table summarizes the cytotoxic activity of various phthalimide derivatives against several human cancer cell lines, as determined by in vitro assays. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process by 50%.
| Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Phthalimide Derivative (unspecified) | HeLa | MTT | 36.33 | [2] |
| Phthalimide Derivative (unspecified) | 4T1 | MTT | 47.75 | [2] |
| Thiazole-Phthalimide Hybrid (5b) | MCF-7 | MTT | 0.2 | [2] |
| Thiazole-Phthalimide Hybrid (5k) | MDA-MB-468 | MTT | 0.6 | [2] |
| Thiazole-Phthalimide Hybrid (5g) | PC-12 | MTT | 0.43 | [2] |
| N-substituted Phthalimide (Compound 4) | HL-60 | MTT | 8.09 | [3] |
| N-substituted Phthalimide (Compound 4) | MCF-7 | MTT | 3.26 | [3] |
| N-substituted Phthalimide (Compound 4) | A549 | MTT | 9.34 | [3] |
Note: The specific structures of the tested derivatives can be found in the cited literature. This table is intended to provide a representative overview of the cytotoxic potential of the phthalimide scaffold.
Experimental Protocols
General Considerations
-
Solubility: this compound derivatives may have limited solubility in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute to the final desired concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Cell Culture: Cells should be in the logarithmic growth phase and have high viability (>90%) at the time of the experiment. Seeding densities should be optimized for each cell line to ensure that the cells are in a proliferative state throughout the assay and that the signal falls within the linear range of the detection method.
-
Controls: Appropriate controls are essential for valid results. These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, cisplatin) to ensure the assay is performing as expected.
-
Untreated Control: Cells incubated with culture medium only, representing 100% viability.
-
Blank Control: Wells containing only culture medium (and in some cases, the assay reagents) to measure background absorbance.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., HeLa, HepG2, 4T1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium from a stock solution in DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the derivatives.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability using the following formula:
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
SRB (Sulforhodamine B) Assay
Principle: The SRB assay is a colorimetric assay that measures the protein content of cells. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein, which correlates with the cell number. This assay is independent of cellular metabolism.
Materials:
-
This compound derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (10% w/v, cold)
-
Acetic acid solution (1% v/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% acetic acid.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 565 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 of the MTT assay protocol to calculate cell viability and IC50 values.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead or damaged cells.[4]
Materials:
-
This compound derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
-
Stop Reaction (if applicable):
-
Some kits may require the addition of a stop solution to terminate the reaction.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Signaling Pathways
The cytotoxic effects of this compound derivatives are often associated with the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell survival and proliferation.
Intrinsic Apoptosis Pathway
Phthalimide derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
TGF-β Signaling Pathway Inhibition
Some phthalimide derivatives have been investigated as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway.[2][5][6] In advanced cancers, TGF-β can promote tumor growth, invasion, and metastasis. By inhibiting this pathway, these compounds can exert their anticancer effects.
Caption: Inhibition of the TGF-β signaling pathway by phthalimide derivatives.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound derivatives.
Caption: General workflow for in vitro cytotoxicity testing of phthalimide derivatives.
References
- 1. This compound | 7154-85-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.nau.edu [experts.nau.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(4-Hydroxyphenyl)phthalimide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Hydroxyphenyl)phthalimide is a versatile organic compound that belongs to the phthalimide class of molecules. Phthalimide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. A key aspect of their therapeutic potential lies in their ability to interact with and inhibit the activity of various enzymes. The core structure, featuring a planar phthalimide ring system, allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity. The 4-hydroxyphenyl substituent of this compound provides a hydroxyl group that can participate in hydrogen bonding, a crucial interaction for binding to enzyme active sites.
This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition studies, with a focus on enzymes that are known to be targeted by the broader class of phthalimide derivatives, such as carbonic anhydrases and cytochrome P450s.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-aminophenol.[1]
Protocol: Conventional Synthesis
Materials:
-
Phthalic anhydride
-
4-Aminophenol
-
Toluene
-
p-Toluenesulfonic acid (PTSA)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of phthalic anhydride and 4-aminophenol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 equivalents).
-
Heat the mixture to reflux (approximately 110°C) and continue heating for 9 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a solid.
Expected Yield: Approximately 85%.[1]
Protocol: Microwave-Assisted Synthesis
Materials:
-
Phthalic anhydride
-
4-Aminophenol
-
Dimethylformamide (DMF)
Procedure:
-
In a microwave reactor vessel, combine equimolar amounts of phthalic anhydride and 4-aminophenol in a minimal amount of dimethylformamide (DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 20 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Expected Yield: Approximately 88%.[1]
Application in Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, ion transport, and biosynthesis. Dysregulation of CA activity is implicated in several diseases, making them important therapeutic targets.
Several studies have reported the potent inhibition of various human carbonic anhydrase (hCA) isoforms by phthalimide derivatives. For instance, phthalimide-capped benzenesulfonamides have shown potent inhibitory activity against hCA I and hCA II in the nanomolar range.[2][3] Another study on sulfenimide derivatives of phthalimide also demonstrated effective inhibition of hCA-I and hCA-II at low micromolar concentrations.[4]
Quantitative Data for Phthalimide Derivatives against Carbonic Anhydrases:
| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Phthalimide-capped benzenesulfonamides | hCA I | 28.5 nM | [2][3] |
| Phthalimide-capped benzenesulfonamides | hCA II | 2.2 nM | [2][3] |
| Sulfenimide derivatives | hCA I | 0.023 - 0.1194 µM | [4] |
| Sulfenimide derivatives | hCA II | 0.044 µM (most potent) | [4] |
| Phthalimide-hydantoin hybrids | hCA VI, VII, IX | Submicromolar to micromolar ranges | [5][6][7] |
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This protocol describes a common method for measuring the inhibition of CA-catalyzed CO₂ hydration.
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA I or hCA II)
-
This compound (or other test inhibitors)
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution.
-
In one syringe of the stopped-flow instrument, load the enzyme solution in buffer containing the pH indicator.
-
In the other syringe, load the CO₂-saturated water.
-
To determine the inhibitory effect, pre-incubate the enzyme with various concentrations of this compound for a defined period before mixing with the CO₂ substrate.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of bicarbonate and protons.
-
The initial rate of the reaction is determined from the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Ki values can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Cytochrome P450 Inhibition
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs.
A high-throughput screening of a large library of phthalimide derivatives revealed that a significant percentage showed inhibitory effects against CYP2C19, and to a lesser extent, CYP2C9.[8] This suggests that the phthalimide scaffold is a relevant starting point for the development of CYP inhibitors.
Protocol: In Vitro Cytochrome P450 Inhibition Assay (Fluorescent Probe)
This protocol describes a common method for assessing CYP inhibition using a fluorescent probe substrate.
Materials:
-
Human liver microsomes (HLM) or recombinant CYP isoenzymes
-
This compound (or other test inhibitors)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Fluorescent probe substrate specific for the CYP isoform of interest (e.g., 3-cyano-7-ethoxycoumarin for CYP2C19)
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution.
-
In a 96-well plate, add the buffer, HLM or recombinant CYP enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the fluorescent probe substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for a specific time.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the metabolized product using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
All quantitative data from enzyme inhibition studies should be summarized in a clear and concise tabular format to facilitate comparison between different compounds, enzyme isoforms, and experimental conditions.
Example Table for Reporting Enzyme Inhibition Data:
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) | Ki (µM) | Inhibition Type |
| This compound | e.g., hCA II | Stopped-Flow | [Experimental Value] | [Experimental Value] | [e.g., Competitive] |
| This compound | e.g., CYP2C19 | Fluorescent Probe | [Experimental Value] | - | - |
| Reference Inhibitor | e.g., Acetazolamide | Stopped-Flow | [Literature Value] | [Literature Value] | Competitive |
Conclusion
This compound represents a valuable scaffold for the investigation of enzyme inhibition. Based on the activity of related phthalimide derivatives, this compound holds promise as a potential inhibitor of carbonic anhydrases and cytochrome P450s, among other enzymes. The provided protocols offer a starting point for researchers to explore the inhibitory potential of this compound and its analogs, contributing to the development of novel therapeutic agents. It is crucial to perform detailed kinetic studies to determine the precise mechanism and potency of inhibition for this specific compound.
References
- 1. This compound | 7154-85-0 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide-hydantoin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of N-(4-Hydroxyphenyl)Phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of N-(4-Hydroxyphenyl)Phthalimide (CAS No. 7154-85-0), a molecule of interest in pharmaceutical and materials science. Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are presented to ensure accurate and reproducible results. This guide is intended to assist researchers in confirming the identity, purity, and stability of this compound.
Introduction
This compound is a synthetic compound with a molecular formula of C₁₄H₉NO₃ and a molecular weight of 239.23 g/mol .[1][2] Its characterization is crucial for quality control in drug development and for understanding its properties in various applications. This application note outlines the key analytical techniques for its comprehensive characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉NO₃ | [1][2] |
| Molecular Weight | 239.23 g/mol | [1][2] |
| CAS Number | 7154-85-0 | [1] |
| Melting Point | 295-297 °C | [3] |
| Appearance | Off-white to light yellow solid |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (phenolic) |
| ~1770 | C=O stretching (imide, asymmetric) |
| ~1715 | C=O stretching (imide, symmetric) |
| ~1610, ~1515 | C=C stretching (aromatic) |
| ~1240 | C-O stretching (phenol) |
| ~720 | C-H bending (aromatic) |
Protocol: FT-IR Analysis using KBr Pellet Technique
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Procedure:
-
Dry the KBr powder in an oven at 110 °C for at least 2 hours to remove any adsorbed water.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.[4][5]
-
Transfer a portion of the mixture into the pellet-forming die.
-
Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[6]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Record the positions of the major absorption bands and compare them with the reference data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound by providing information about the hydrogen and carbon environments in the molecule.
¹H NMR (400 MHz, DMSO-d₆), δ (ppm):
-
~10.1-10.3: (s, 1H, -OH)
-
~7.8-8.0: (m, 4H, phthalimide aromatic protons)
-
~7.1-7.3: (d, 2H, aromatic protons ortho to the nitrogen)
-
~6.8-7.0: (d, 2H, aromatic protons ortho to the hydroxyl group)
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm):
-
~167: (C=O, imide)
-
~157: (C-OH, aromatic)
-
~135: (quaternary C, phthalimide)
-
~132: (CH, aromatic)
-
~129: (CH, aromatic)
-
~124: (CH, aromatic)
-
~123: (quaternary C, hydroxyphenyl)
-
~116: (CH, aromatic)
Protocol: ¹H and ¹³C NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[7]
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay).
-
Acquire the ¹³C NMR spectrum using appropriate parameters (e.g., proton-decoupled).
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals in both spectra to the corresponding nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Expected Mass-to-Charge Ratios (m/z):
-
[M]⁺: 239
-
[M+H]⁺: 240
-
Key Fragments: 195, 148, 120, 93
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Suitable solvent (e.g., Methanol, Acetone)
-
GC-MS system with a capillary column (e.g., DB-5ms)
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Set up the GC-MS instrument with the following typical parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-400.
-
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.[1]
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable method for determining the purity of this compound and quantifying any impurities.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~6.2 minutes |
Protocol: HPLC Purity Analysis
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC-grade methanol and water
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare the mobile phase by mixing methanol and water in a 70:30 volume ratio. Degas the mobile phase before use.
-
Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Prepare a sample solution at the same concentration.
-
Set up the HPLC system with the conditions specified in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and then the sample solution.
-
Record the chromatograms and determine the retention time of the main peak.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and decomposition profile of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting and crystallization.
Expected Results:
-
TGA: The compound is expected to be stable up to its melting point, followed by decomposition at higher temperatures.
-
DSC: A sharp endothermic peak should be observed corresponding to the melting point of the compound (295-297 °C).
Protocol: TGA/DSC Analysis
Objective: To evaluate the thermal stability and melting behavior of this compound.
Materials:
-
This compound sample (3-5 mg)
-
TGA/DSC instrument
-
Aluminum or platinum pans
Procedure:
-
Accurately weigh 3-5 mg of the this compound sample into a TGA/DSC pan.
-
Place the pan in the instrument.
-
Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[8]
-
Record the TGA and DSC curves.
-
From the TGA curve, determine the onset of decomposition.
-
From the DSC curve, determine the melting point (onset and peak temperature) and the enthalpy of fusion.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for this compound Characterization.
The following diagram illustrates the relationship between the different analytical techniques and the information they provide.
Caption: Relationship between techniques and derived information.
References
- 1. This compound | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 7154-85-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. shimadzu.com [shimadzu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
N-(4-Hydroxyphenyl)phthalimide: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(4-Hydroxyphenyl)phthalimide is a valuable bifunctional molecule that serves as a crucial starting material and intermediate in a wide range of organic syntheses. Its chemical structure, featuring a reactive phenolic hydroxyl group and a modifiable phthalimide moiety, allows for diverse chemical transformations, making it an attractive scaffold for the development of novel bioactive compounds and functional polymers. These notes provide an overview of its applications, detailed experimental protocols for its derivatization, and its utility in the discovery of new therapeutic agents.
Key Applications
The unique structural features of this compound make it a versatile building block in several areas of chemical research and development:
-
Medicinal Chemistry and Drug Discovery: The phthalimide core is a well-established pharmacophore found in numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The phenolic hydroxyl group of this compound provides a convenient handle for introducing various substituents to modulate the pharmacological properties of the resulting derivatives. A notable application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[1][2]
-
Polymer Chemistry: The bifunctionality of this compound allows it to be used as a monomer in the synthesis of high-performance polymers such as polyimides, polyethers, and polyesters. The rigid phthalimide unit contributes to the thermal stability and mechanical strength of the resulting polymers, while the hydroxyl group offers a site for further polymer modification.
-
Organic Synthesis: Beyond its direct use in drug and polymer synthesis, this compound serves as a key intermediate for the preparation of more complex molecular architectures. The hydroxyl group can be readily converted into ethers, esters, and other functional groups, enabling the construction of a diverse library of compounds for various screening purposes.
Data Presentation: Synthesis of N-(4-Alkoxyphenyl)phthalimide Derivatives
The O-alkylation of the phenolic hydroxyl group of this compound is a common and straightforward modification. The following table summarizes the reaction conditions and yields for the synthesis of representative N-(4-alkoxyphenyl)phthalimide derivatives via the Williamson ether synthesis.
| Derivative Name | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(4-Methoxyphenyl)phthalimide | Methyl Iodide | K₂CO₃ | DMF | 80 | 6 | 95 | Fictional, based on typical Williamson ether synthesis conditions |
| N-(4-Ethoxyphenyl)phthalimide | Ethyl Iodide | K₂CO₃ | DMF | 80 | 6 | 92 | Fictional, based on typical Williamson ether synthesis conditions |
| N-(4-Benzyloxyphenyl)phthalimide | Benzyl Bromide | K₂CO₃ | DMF | 80 | 8 | 90 | Fictional, based on typical Williamson ether synthesis conditions |
| N-(4-Allyloxyphenyl)phthalimide | Allyl Bromide | K₂CO₃ | DMF | 70 | 5 | 88 | Fictional, based on typical Williamson ether synthesis conditions |
Data Presentation: Biological Activity of Phthalimide Derivatives as COX-2 Inhibitors
Several derivatives of this compound have been synthesized and evaluated for their potential as anti-inflammatory agents through the inhibition of the COX-2 enzyme. The following table presents the in vitro inhibitory activity of selected phthalimide derivatives against COX-1 and COX-2.
| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative 1 | -CH₃ | >100 | 0.25 | >400 | Fictional, illustrative data |
| Derivative 2 | -CH₂CH₃ | >100 | 0.31 | >322 | Fictional, illustrative data |
| Derivative 3 | -CH₂Ph | >100 | 0.18 | >555 | Fictional, illustrative data |
| Celecoxib (Control) | 8.1 | 0.04 | 202.5 | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-Methoxyphenyl)phthalimide
This protocol describes the O-methylation of this compound using methyl iodide in the presence of potassium carbonate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Methyl Iodide (CH₃I) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford N-(4-Methoxyphenyl)phthalimide as a white solid.
Characterization Data for N-(4-Methoxyphenyl)phthalimide: [4]
-
Appearance: White solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H), 7.78-7.75 (m, 2H), 7.30 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 167.9, 159.4, 134.3, 132.1, 128.9, 125.0, 123.7, 114.7, 55.6.
-
IR (KBr, cm⁻¹): 1771, 1715 (C=O), 1515, 1250 (C-O).
-
MS (ESI): m/z 254.08 [M+H]⁺.
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of synthesized this compound derivatives using a commercially available inhibitor screening kit.
Materials:
-
COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and arachidonic acid)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the test compounds and the positive control (Celecoxib) in assay buffer. The final DMSO concentration should be kept below 1%.
-
To the wells of a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Add the COX probe and cofactor to each well.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes at 37 °C.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Reaction Scheme: Synthesis of N-(4-Alkoxyphenyl)phthalimide Derivatives
Caption: General workflow for the synthesis of N-(4-alkoxyphenyl)phthalimide.
Signaling Pathway: Inhibition of COX-2 by Phthalimide Derivatives
Caption: Mechanism of COX-2 inhibition by N-(4-alkoxyphenyl)phthalimide derivatives.
References
- 1. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]
- 2. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(4-Hydroxyphenyl)phthalimide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(4-Hydroxyphenyl)phthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely reported and reliable method is the condensation reaction between phthalic anhydride and 4-aminophenol.[1] This reaction is typically carried out in a suitable solvent with or without a catalyst.
Q2: What is the role of a catalyst in this synthesis, and which catalysts are most effective?
A catalyst is often used to increase the reaction rate. Para-toluenesulfonic acid (PTSA) is a commonly used and effective catalyst for this condensation reaction.[1] While other catalysts like zinc chloride (ZnCl₂) and sulfuric acid (H₂SO₄) have been explored, PTSA is generally preferred due to its mild acidity, which helps to minimize side reactions.[1] Acetic acid can also serve as both a solvent and a catalyst.[1]
Q3: Can this synthesis be performed without a solvent?
Yes, a solid-state synthesis approach using ball-milling has been developed. This method involves milling phthalic anhydride and 4-aminophenol with a catalytic amount of PTSA at room temperature.[1] This solvent-free approach is environmentally friendly and can be advantageous for large-scale production by eliminating the need for solvent recovery.[1]
Q4: Are there faster methods available for this synthesis?
Microwave-assisted synthesis can significantly reduce the reaction time while maintaining high yields.[1] By using a microwave reactor, the reaction of phthalic anhydride and 4-aminophenol in a solvent like dimethylformamide (DMF) can be completed in as little as 20 minutes at 150°C.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Suboptimal Stoichiometry: Incorrect molar ratio of reactants. 3. Side Reactions: Oxidation of the phenolic hydroxyl group or formation of intermediate phthalamic acid. 4. Purification Losses: Product loss during recrystallization or filtration. | 1. Optimize Reaction Conditions: Increase reaction time or temperature. For conventional heating, refluxing for 6-12 hours is typical.[1] 2. Ensure Proper Stoichiometry: Use a 1:1 molar ratio of phthalic anhydride to 4-aminophenol.[1] 3. Minimize Side Reactions: Use a mild acid catalyst like PTSA. For temperature-sensitive reactions, consider microwave-assisted synthesis to reduce heating time.[1] 4. Improve Purification Technique: Carefully perform recrystallization, ensuring the product fully precipitates before filtration. Consider recycling unreacted starting materials if possible.[1] |
| Product Impurity | 1. Presence of Starting Materials: Unreacted phthalic anhydride or 4-aminophenol. 2. Formation of Phthalamic Acid Intermediate: Incomplete cyclization to the imide. 3. Oxidation Byproducts: The phenolic hydroxyl group is susceptible to oxidation, especially with prolonged heating.[1] | 1. Ensure Complete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). 2. Promote Cyclization: Ensure adequate heating and reaction time to drive the dehydration and ring-closure to completion. 3. Purification: Recrystallize the crude product from an ethanol/water mixture to remove impurities.[1] |
| Dark Product Color | Oxidation of the Phenolic Hydroxyl Group: This is more likely to occur with extended reaction times at high temperatures.[1] | Use Microwave Synthesis: The rapid heating provided by microwave irradiation can minimize thermal degradation and oxidation.[1] If using conventional heating, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Conventional Method | Microwave-Assisted Method | Solid-State Method |
| Solvent | Toluene or Acetic Acid | Dimethylformamide (DMF) | None (Solvent-free) |
| Catalyst | PTSA (0.1 eq) | None specified | PTSA (5 mol%) |
| Temperature | 110°C (Toluene) or 100°C (Acetic Acid) | 150°C | 25°C |
| Time | 9-12 hours | 20 minutes | 2 hours |
| Yield | 82-85% | 88% | 78% |
| Reference | [1] | [1] | [1] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Toluene and PTSA
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.48 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 50 mL of toluene and para-toluenesulfonic acid (PTSA) (0.174 g, 1 mmol, 0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 9 hours.
-
Workup: After cooling to room temperature, the precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield this compound.
Protocol 2: Microwave-Assisted Synthesis
-
Reactant Preparation: In a microwave reactor vessel, combine phthalic anhydride (1.48 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol).
-
Solvent Addition: Add 20 mL of dimethylformamide (DMF).
-
Reaction: Seal the vessel and place it in a CEM Discover SP microwave reactor. Irradiate the mixture at 150°C for 20 minutes.
-
Workup and Purification: After the reaction mixture has cooled, pour it into cold water to precipitate the product. Collect the solid by filtration and recrystallize from an ethanol/water mixture.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for optimizing synthesis yield and purity.
References
Technical Support Center: Purification of N-(4-Hydroxyphenyl)Phthalimide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of N-(4-Hydroxyphenyl)Phthalimide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most prevalent impurities are typically unreacted starting materials, namely phthalic anhydride and 4-aminophenol.[1] Additionally, side products from the reaction, such as the intermediate phthalamic acid, can also be present. In some cases, colored impurities may form due to oxidation of the phenol group, especially under prolonged heating.
Q2: How can I effectively remove unreacted phthalic anhydride?
A2: Unreacted phthalic anhydride can be readily hydrolyzed to the more water-soluble phthalic acid. A common method is to wash the crude product with a mild aqueous base, such as a 10% potassium carbonate solution, which will dissolve the phthalic acid, allowing it to be separated from the desired product by filtration.[1]
Q3: What is the best general approach to purify crude this compound?
A3: A combination of techniques is often most effective. A typical purification workflow involves an initial wash with a mild aqueous base to remove acidic impurities, followed by recrystallization or column chromatography to remove other impurities like unreacted 4-aminophenol and colored byproducts.
Q4: How does the melting point of this compound indicate its purity?
A4: A sharp melting point within a narrow range (e.g., 295-297°C) is a good indicator of high purity.[2][3][4] A broad or depressed melting point suggests the presence of impurities.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the purity of fractions during column chromatography. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying this compound. However, several issues can arise. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | - Insufficient solvent.- Incorrect solvent choice. | - Add more solvent in small portions until the solid dissolves.- Choose a more suitable solvent (see Table 1). |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.- Perform a preliminary purification step (e.g., washing or a quick filtration through a silica plug) before recrystallization.[6][7] |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not saturated. | - Evaporate some of the solvent to increase the concentration and try to induce crystallization again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7] |
| Low recovery of the purified product. | - Too much solvent was used, leading to significant loss in the mother liquor.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the product.- Cool the filtrate in an ice bath to maximize precipitation.- Ensure the filtration apparatus is pre-heated before hot filtration.[7] |
| Colored impurities remain in the crystals. | - The chosen solvent does not effectively exclude the colored impurity.- The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.[8] Be aware that charcoal can also adsorb some of the desired product.- Try a different recrystallization solvent. |
| Solvent | Solubility Characteristics | Expected Purity Improvement | Potential Issues |
| Ethanol | Good solubility when hot, lower solubility when cold. | Good for removing non-polar impurities. | May not be effective for removing highly polar impurities. |
| Glacial Acetic Acid | High solubility at elevated temperatures. | Excellent for obtaining high-purity, well-formed crystals.[1] | Can be difficult to remove completely from the final product. |
| Toluene | Moderate solubility when hot. | Effective for removing polar impurities. | May lead to "oiling out" if the solution is too concentrated.[6] |
| Ethyl Acetate/Hexane | Soluble in ethyl acetate, insoluble in hexane. | Good for controlled crystallization by the slow addition of hexane (anti-solvent). | Requires careful optimization of the solvent ratio. |
Column Chromatography
Column chromatography is a highly effective method for separating this compound from closely related impurities.
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate solvent system. | - Adjust the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate to increase polarity or decrease it for lower polarity. The target Rf for the product should be around 0.3-0.4 for optimal separation. |
| Product does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, switch from a 9:1 hexane/ethyl acetate mixture to a 7:3 or even 1:1 mixture. |
| Cracks appear in the silica gel bed. | - The column was allowed to run dry.- Improper packing of the column. | - Always keep the silica gel covered with the eluent.- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles. |
| Broad or tailing bands. | - Column is overloaded with the sample.- The sample is not soluble in the eluent. | - Use a larger column or reduce the amount of sample loaded.- Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column. |
Stationary Phase: Silica Gel 60 F254 Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v)
| Compound | Expected Rf Value |
| Phthalic Anhydride | ~0.6 - 0.7 |
| This compound | ~0.3 - 0.4 |
| 4-Aminophenol | ~0.1 - 0.2 |
Note: These are approximate values and can vary depending on the specific conditions.
Experimental Protocols
Protocol 1: Purification by Washing and Recrystallization
Objective: To remove acidic impurities and purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
10% Aqueous Potassium Carbonate (K₂CO₃) solution
-
Ethanol
-
Distilled water
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, Büchner funnel)
-
Heating mantle or hot plate
-
Filtration apparatus
Procedure:
-
Washing: a. Suspend the crude product in a 10% aqueous potassium carbonate solution. b. Stir the mixture vigorously for 15-20 minutes at room temperature. c. Collect the solid product by vacuum filtration and wash it thoroughly with distilled water to remove any residual carbonate solution. d. Dry the washed product.
-
Recrystallization: a. Place the dried product in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. If colored impurities persist, add a small amount of activated charcoal, and heat the solution for a few more minutes. d. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. e. Allow the filtrate to cool slowly to room temperature to form crystals. f. Cool the flask in an ice bath to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.
Protocol 2: Purification by Column Chromatography
Objective: To achieve high purity by separating this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates and developing chamber
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the desired product.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. 7154-85-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. echemi.com [echemi.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-(4-Hydroxyphenyl)phthalimide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Hydroxyphenyl)phthalimide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and efficient method for synthesizing this compound is the condensation reaction between phthalic anhydride and 4-aminophenol.[1] While it is possible to use phthalic acid, it is generally less efficient as it requires an additional dehydration step to form the imide ring.[2] Using phthalic anhydride directly is the preferred route for higher yields.[2]
Q2: What is the role of a solvent like glacial acetic acid in this synthesis?
Glacial acetic acid often serves as both a solvent and a catalyst in the synthesis of N-arylphthalimides.[2][3] It facilitates the reaction by providing a medium for the reactants and can act as a proton donor-acceptor to lower the activation energy of the cyclization step.[2]
Q3: What are the typical reaction conditions for this synthesis?
The reaction is typically carried out by heating a mixture of phthalic anhydride and 4-aminophenol.[1] This can be done neat (without a solvent) at temperatures around 140-145°C or by refluxing in a solvent such as glacial acetic acid.[2] The reaction time can vary from under an hour for neat reactions to several hours when using a solvent.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of this compound
Potential Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.
-
Suboptimal Starting Materials: Using phthalic acid instead of phthalic anhydride can lead to lower yields as the formation of the intermediate amic acid and its subsequent cyclization to the imide may be less efficient.[2]
-
Improper Work-up and Purification: Product loss can occur during filtration, washing, and recrystallization steps.
-
Side Reactions: The formation of side products will inherently reduce the yield of the desired product.
Recommended Solutions:
-
Optimize Reaction Conditions: Ensure the reaction is heated at the appropriate temperature for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Use Phthalic Anhydride: Whenever possible, use phthalic anhydride as the starting material for a more direct and higher-yielding synthesis.[2]
-
Careful Product Isolation: Handle the product carefully during work-up. Ensure efficient extraction and recrystallization to minimize loss.
Problem 2: The Final Product is Impure (e.g., off-white, multiple spots on TLC)
Potential Causes:
-
Unreacted Starting Materials: The most common impurities are unreacted phthalic anhydride and 4-aminophenol.
-
Presence of the Intermediate Amic Acid: The reaction proceeds through an N-(4-hydroxyphenyl)phthalamic acid intermediate. If the cyclization is incomplete, this amic acid will remain as an impurity.
-
Side Products from Degradation: At high temperatures, starting materials or the product might undergo some degradation, leading to colored impurities.
Recommended Solutions:
-
Washing Steps: Wash the crude product with a dilute basic solution, such as 10% aqueous potassium carbonate or sodium bicarbonate, to remove unreacted phthalic anhydride and the acidic amic acid intermediate.[2] Subsequently, wash with water to remove any remaining base and salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to obtain the pure this compound.[2]
-
Monitor Reaction Temperature: Avoid excessively high temperatures that could lead to the degradation of the reactants or product.
Common Side Products and Byproducts
The following table summarizes the common side products encountered in the synthesis of this compound.
| Side Product / Impurity | Structure | Reason for Formation | Method for Removal |
| Phthalic Anhydride | C₈H₄O₃ | Unreacted starting material. | Wash with a dilute aqueous basic solution (e.g., NaHCO₃, K₂CO₃).[2] |
| 4-Aminophenol | C₆H₇NO | Unreacted starting material. | Wash with a dilute aqueous acid solution (e.g., HCl). Recrystallization. |
| N-(4-hydroxyphenyl)phthalamic acid | C₁₄H₁₁NO₄ | Incomplete cyclization of the intermediate. | Wash with a dilute aqueous basic solution. Can be converted to the desired product by further heating. |
| Phthalic Acid | C₈H₆O₄ | Hydrolysis of phthalic anhydride if water is present in the reaction mixture. | Wash with a dilute aqueous basic solution. |
Experimental Protocols and Visualizations
General Experimental Protocol
A common method for the synthesis of this compound involves the following steps:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminophenol.
-
Heating: Heat the mixture, with stirring, to approximately 140-145°C for about one hour if performed neat. Alternatively, reflux the mixture in glacial acetic acid for several hours.[2][3]
-
Isolation of Crude Product: Allow the reaction mixture to cool. If the reaction was done neat, the mixture will solidify. Add water and break up the solid. Collect the crude product by vacuum filtration.
-
Purification: Wash the crude solid with a 10% aqueous potassium carbonate solution to remove acidic impurities, followed by a water wash.[2] Further purify the product by recrystallization from a suitable solvent like glacial acetic acid.
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: N-(4-Hydroxyphenyl)Phthalimide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-(4-Hydroxyphenyl)phthalimide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am experiencing a very low or no yield of the desired product. What are the possible causes and how can I fix this?
Low to no yield is a common issue that can stem from several factors. Systematically investigating the following possibilities can help identify and resolve the problem.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Poor Reagent Quality: The starting materials, phthalic anhydride and 4-aminophenol, may be of poor quality or degraded.
-
Solution: Use fresh, high-purity reagents. Ensure the 4-aminophenol has not oxidized (which is often indicated by a change in color).
-
-
Inadequate Mixing: Poor mixing can lead to localized concentrations of reactants and prevent the reaction from proceeding efficiently.
-
Solution: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
-
-
Suboptimal Reaction Conditions: The chosen solvent and temperature may not be optimal for the reaction.
Q2: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
The presence of impurities is a frequent challenge. Identifying the potential byproducts can guide the purification strategy.
-
Unreacted Starting Materials: Phthalic anhydride or 4-aminophenol may remain in the final product.
-
Solution: Proper workup, including washing the crude product, can help remove unreacted starting materials. Recrystallization is a highly effective method for purification.[1]
-
-
Formation of Phthalanilic Acid Intermediate: The reaction proceeds through a phthalanilic acid intermediate. If the subsequent cyclization and dehydration are incomplete, this intermediate will contaminate the final product.[1]
-
Solution: Ensure sufficient reaction time and temperature to promote the complete conversion of the intermediate to the final product.[1]
-
-
Side Reactions: Undesired side reactions can lead to the formation of various byproducts.
Q3: The reaction seems to be very slow or has stalled. What can I do to improve the reaction rate?
A sluggish reaction can be frustrating. The following factors can influence the reaction kinetics.
-
Low Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: Increase the reaction temperature to the recommended range of 140-145°C.[1]
-
-
Absence of a Catalyst: While the reaction can proceed without a catalyst, particularly in a solvent like glacial acetic acid which acts as one, the rate can be slow.
-
Solution: The use of glacial acetic acid as a solvent is often sufficient.[1] For other solvent systems, the addition of a suitable acid catalyst could be explored.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The most common method for synthesizing this compound is the condensation reaction between phthalic anhydride and 4-aminophenol. This reaction typically involves heating the two reagents in a suitable solvent, often with an acid catalyst. The reaction proceeds via the formation of a phthalanilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to form the final imide product.
Q2: What is the role of glacial acetic acid in this synthesis?
Glacial acetic acid serves a dual purpose in this reaction. It acts as a solvent for the reactants and also as a catalyst, facilitating the dehydration step of the intermediate to form the final phthalimide product.[1]
Q3: What are some common methods for purifying crude this compound?
The most effective method for purifying the crude product is recrystallization.[1] Acetic acid or ethanol are commonly used solvents for this purpose. Additionally, washing the crude solid with a dilute aqueous base solution, such as 10% potassium carbonate, can help remove acidic impurities like unreacted phthalic anhydride or the phthalanilic acid intermediate.[1]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[2] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Phthalic anhydride
-
4-Aminophenol
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
10% Aqueous potassium carbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminophenol.
-
Solvent Addition: Add a sufficient amount of glacial acetic acid to the flask to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux (approximately 140-145°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed. This typically takes several hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water, followed by a wash with a 10% aqueous potassium carbonate solution to remove acidic impurities.
-
Finally, wash the product with water again to remove any remaining base.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethanol or acetic acid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified this compound in a desiccator or a vacuum oven.
-
Reaction Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Quantitative Data Summary
To aid in troubleshooting and optimizing your reaction, we recommend maintaining a detailed log of your experimental parameters. The following table provides a template for this purpose.
| Parameter | Trial 1 | Trial 2 | Trial 3 | Notes |
| Reactants | ||||
| Phthalic Anhydride (g) | Record the exact mass used. | |||
| 4-Aminophenol (g) | Record the exact mass used. | |||
| Molar Ratio | Calculate the molar ratio of reactants. | |||
| Solvent | ||||
| Solvent Type | e.g., Glacial Acetic Acid, DMF. | |||
| Solvent Volume (mL) | Record the volume of solvent used. | |||
| Reaction Conditions | ||||
| Temperature (°C) | Record the reaction temperature. | |||
| Reaction Time (h) | Record the duration of the reaction. | |||
| Results | ||||
| Crude Yield (g) | Record the mass of the product after initial workup. | |||
| Purified Yield (g) | Record the mass of the product after recrystallization. | |||
| % Yield | Calculate the percentage yield. | |||
| Melting Point (°C) | The literature melting point is 295-297°C.[3][4] | |||
| Observations | Note any color changes, precipitation, or other relevant observations. |
References
Technical Support Center: Purification of N-(4--Hydroxyphenyl)Phthalimide by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of N-(4-Hydroxyphenyl)Phthalimide by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid organic compounds. It relies on the principle of differential solubility. An ideal solvent will dissolve the crude this compound at an elevated temperature but will have low solubility for it at cooler temperatures. As a hot, saturated solution cools, the decreasing solubility of this compound leads to the formation of pure crystals, while impurities ideally remain dissolved in the solvent (mother liquor).
Q2: What are the most suitable solvents for the recrystallization of this compound?
Based on the polar nature of this compound, which contains both a hydroxyl group and an imide functional group, polar solvents are generally effective. Ethanol and glacial acetic acid are commonly recommended for the recrystallization of structurally similar compounds like N-phenylphthalimide and other amides and are therefore excellent starting points.[1][2] A mixed solvent system, such as ethanol-water, can also be effective, particularly if the compound is too soluble in pure ethanol at low temperatures.[3]
Q3: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as phthalic anhydride and 4-aminophenol, byproducts from the synthesis, and colored impurities. The choice of recrystallization solvent and technique will determine how effectively these are removed.
Q4: How can I improve the yield of my recrystallization?
To maximize crystal recovery, several factors are critical:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Using an excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[5]
-
Allow for slow cooling. Gradual cooling promotes the formation of larger, purer crystals and prevents the premature precipitation of the compound along with impurities.
-
Cool the solution in an ice bath after it has reached room temperature to further decrease the solubility of the product and maximize precipitation.[1]
-
Minimize the amount of cold solvent used for washing the collected crystals.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5]- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[4] |
| "Oiling out" occurs (product separates as an oil instead of crystals). | The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure, leading to a depressed melting point. The solution cooled too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]- Consider using a solvent with a lower boiling point. |
| Low yield of recovered crystals. | Too much solvent was used for dissolution or washing. Premature crystallization occurred during hot filtration. The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.[4][7]- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow adequate time for cooling, including the use of an ice bath.[1] |
| Crystals are colored. | Colored impurities are present in the crude product. | - Add a small amount of activated charcoal to the hot solution before filtration. Use it sparingly, as it can also adsorb the desired product. Note: Avoid using charcoal with phenolic compounds if heating for extended periods, as it can sometimes cause discoloration.[8] |
| Crystals form too quickly. | The solution is too concentrated. The solution is cooling too rapidly. | - Add a small amount of additional hot solvent to the heated solution and allow it to cool more slowly.[5]- Insulate the flask to slow the cooling rate. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general method suitable for purifying this compound, leveraging the favorable solvency of ethanol.[3][9]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip or magnetic stir bar. Gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals. This can be done by leaving them in the funnel under vacuum for a period, followed by air drying or drying in a vacuum oven at a moderate temperature.
Protocol 2: Recrystallization from Glacial Acetic Acid
This method is particularly useful for imide compounds and can yield high-purity crystals.[1]
Materials:
-
Crude this compound
-
Glacial acetic acid
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Distilled water (cold)
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and heat the mixture gently with stirring until the solid dissolves completely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water to remove residual acetic acid.
-
Drying: Dry the purified this compound crystals thoroughly to remove all traces of water and acetic acid.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 9. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
Technical Support Center: Recrystallization of N-(4-Hydroxyphenyl)Phthalimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the selection of an appropriate recrystallization solvent for N-(4-Hydroxyphenyl)Phthalimide. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
I. Solvent Selection for Recrystallization
The choice of a suitable solvent is the most critical step for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Given the high melting point of this compound (295-297°C), a solvent with a relatively high boiling point is often preferred to ensure a large temperature gradient for efficient crystallization.
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Dimethylformamide (DMF) | 153[1][2] | Polar aprotic | Often a good solvent for high-melting-point solids. Can be difficult to remove completely. |
| Dimethyl Sulfoxide (DMSO) | 189[3][4] | Polar aprotic | High boiling point, excellent solvent for many organic compounds. Can be challenging to remove. |
| Glacial Acetic Acid | 117.9[5][6] | Polar protic | A common solvent for recrystallization of organic compounds.[7] |
| Ethanol | 78.23[8] | Polar protic | A versatile and relatively safe solvent. |
| Ethyl Acetate | 77.1[9][10] | Moderately polar | A common solvent in organic chemistry. |
| Dichloromethane | 39.6[11] | Nonpolar | Low boiling point, may not be suitable for high-melting-point solids. |
| Water | 100 | Very polar | Can be used as an anti-solvent with a miscible organic solvent. |
II. Experimental Protocols
A. Protocol for Selecting a Recrystallization Solvent
This protocol outlines a systematic approach to identify the most effective solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes
-
Selection of potential solvents from Table 1
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of crude this compound into separate small test tubes.
-
Add 0.5 mL of a candidate solvent to each test tube at room temperature.
-
Agitate the mixture (e.g., by flicking the tube or using a vortex mixer) for about 1 minute.
-
Observe and record the solubility. An ideal solvent will not fully dissolve the compound at this stage.
-
-
Hot Solubility Test:
-
If the compound was not soluble at room temperature, gently heat the test tube in a sand bath or on a hot plate.
-
Add the same solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.
-
A good solvent will dissolve the compound completely at or near its boiling point.
-
-
Crystallization Test:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath to induce further crystallization.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.
-
-
Solvent Pair Selection (if necessary):
-
If no single solvent is ideal, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.
-
Dissolve the compound in a minimum amount of the "good" solvent (hot).
-
Add the "poor" solvent (anti-solvent) dropwise to the hot solution until it becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
B. Protocol for Recrystallization of this compound
Once a suitable solvent has been identified, proceed with the bulk recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (recommended for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and bring the mixture to a gentle boil while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.
-
III. Troubleshooting Guide & FAQs
Q1: No crystals are forming upon cooling. What should I do?
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a "seed crystal" of the pure compound.
Q2: The compound "oils out" instead of forming crystals. How can I fix this?
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and then allow it to cool slowly. Using a more dilute solution can sometimes prevent oiling out.
Q3: The recovery of my purified compound is very low. Why did this happen?
-
Possible Cause: Several factors could contribute to low recovery, including using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.
-
Solution:
-
Use the minimum amount of hot solvent necessary for complete dissolution.
-
Ensure your filtration apparatus is pre-heated if performing a hot filtration.
-
Allow sufficient time for cooling, including an extended period in an ice bath.
-
Q4: The recrystallized crystals are still colored. How can I remove the color?
-
Possible Cause: The presence of colored impurities.
-
Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.
Q5: How do I remove a high-boiling point solvent like DMF or DMSO after recrystallization?
-
Possible Cause: These solvents have low vapor pressure and are difficult to remove by simple air drying.
-
Solution: After filtration, wash the crystals thoroughly with a more volatile solvent in which the compound is insoluble (e.g., water or a non-polar solvent like hexane, if compatible). Then, dry the crystals under high vacuum for an extended period, possibly with gentle heating if the compound is stable at elevated temperatures.
IV. Visualization of Workflows
The following diagrams illustrate the logical steps for solvent selection and troubleshooting.
Caption: Workflow for selecting a recrystallization solvent.
Caption: Decision-making workflow for troubleshooting recrystallization.
References
- 1. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 2. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. univarsolutions.com [univarsolutions.com]
- 6. Acetic acid | Definition, Formula, Uses, & Facts | Britannica [britannica.com]
- 7. Acetic acid - Wikipedia [en.wikipedia.org]
- 8. Ethanol - Wikipedia [en.wikipedia.org]
- 9. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 10. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 11. acs.org [acs.org]
Technical Support Center: N-(4-Hydroxyphenyl)Phthalimide Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-(4-Hydroxyphenyl)Phthalimide.
Introduction
This compound is a chemical compound with potential applications in various research and development fields. However, its poor aqueous solubility can present significant challenges during experimental work. This guide offers practical solutions and detailed protocols to address these issues.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. This information is essential for understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 239.23 g/mol | --INVALID-LINK--[1][2][3][4][5][6] |
| Appearance | Off-white to light yellow solid | --INVALID-LINK--[3] |
| Melting Point | 295-297 °C | --INVALID-LINK--[3] |
| Predicted Boiling Point | 475.1 ± 47.0 °C | --INVALID-LINK--[3] |
| Predicted Density | 1.448 ± 0.06 g/cm³ | --INVALID-LINK--[3] |
| Predicted pKa | 10.05 ± 0.30 | --INVALID-LINK--[3] |
Quantitative Solubility Data
However, based on the solubility of the parent compound, phthalimide, and the presence of a polar phenolic group, a qualitative solubility profile can be inferred.
| Solvent | Qualitative Solubility | Rationale and Comparative Data |
| Water | Very Low | The hydrophobic phthalimide backbone significantly limits aqueous solubility. |
| Methanol | Expected to be sparingly soluble | Phthalimide has a mole fraction solubility of approximately 0.002 at 25°C in methanol.[8] The hydroxyl group may slightly improve this. |
| Ethanol | Expected to be sparingly soluble | Phthalimide has a mole fraction solubility of approximately 0.001 at 25°C in ethanol.[8] |
| Acetone | Expected to have moderate solubility | Acetone is the best solvent for phthalimide among those tested, with a mole fraction solubility of approximately 0.02 at 25°C.[8][9] |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | DMSO is a powerful polar aprotic solvent capable of dissolving many poorly soluble compounds.[10] |
| N,N-Dimethylformamide (DMF) | Expected to be soluble | DMF is another strong polar aprotic solvent often used for compounds with low solubility. The related compound N-(3-nitrophenyl)phthalimide shows good solubility in DMF.[11] |
Note: The above table is an estimation. It is highly recommended that researchers determine the experimental solubility of this compound in their specific solvent systems. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility of this compound.
Q1: My this compound is not dissolving in my desired solvent. What can I do?
A1: Several strategies can be employed to improve the solubility of this compound. The choice of method will depend on your specific experimental requirements.
-
Co-solvency: Try using a mixture of solvents. For example, adding a small amount of a stronger solvent like DMSO or DMF to a weaker solvent may improve solubility.
-
pH Adjustment: Due to the presence of a phenolic hydroxyl group, the solubility of this compound is expected to be pH-dependent. Increasing the pH of the solution will deprotonate the phenol, forming a more soluble phenoxide salt.
-
Heating: Gently heating the solution can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation at high temperatures.
-
Particle Size Reduction: Grinding the solid compound to a finer powder will increase the surface area available for solvation, which can improve the dissolution rate.
-
Solid Dispersion: Dispersing the compound in a water-soluble polymer matrix can significantly enhance its apparent solubility and dissolution rate.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin can improve its aqueous solubility.
Q2: How does pH affect the solubility of this compound?
A2: this compound contains a phenolic hydroxyl group, which is weakly acidic. In aqueous solutions, an equilibrium exists between the neutral form and the deprotonated phenoxide form. The phenoxide form is an ion and is generally much more soluble in water than the neutral form. Therefore, increasing the pH of the solution will shift the equilibrium towards the more soluble phenoxide form, thereby increasing the overall solubility of the compound.
Q3: Can I use heat to dissolve this compound?
A3: Yes, heating can be an effective method to increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound. The reported melting point is high (295-297 °C), suggesting good thermal stability for short periods of heating at lower temperatures. It is recommended to perform preliminary stability tests at your desired temperature and duration to ensure the compound does not degrade.
Q4: What are the best solvents for this compound?
A4: Based on its structure, polar aprotic solvents like DMSO and DMF are likely to be the most effective solvents for this compound. Among common laboratory solvents, acetone is predicted to have moderate solvating power. Alcohols like methanol and ethanol are expected to be less effective. For aqueous systems, solubility will be very low unless the pH is increased.
Experimental Protocols
This section provides detailed methodologies for key experiments related to determining and improving the solubility of this compound.
Protocol 1: Experimental Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes the standard shake-flask method to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means that there should be undissolved solid remaining after equilibration.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the time to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of this compound.
Materials:
-
This compound
-
A water-soluble polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (HPMC))
-
A common volatile solvent that dissolves both the compound and the polymer (e.g., a mixture of dichloromethane and methanol)
-
Rotary evaporator or a vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen polymer in a desired ratio (e.g., 1:1, 1:2, 1:5 by weight).
-
Dissolve both the compound and the polymer in a minimal amount of the chosen solvent system in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven at a temperature well below the boiling point of the solvent.
-
The resulting solid film or mass is the solid dispersion.
-
Scrape the solid dispersion from the flask or petri dish.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading Method
This protocol describes a simple and effective method for preparing an inclusion complex of this compound with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol solution (e.g., 50:50 v/v)
-
Vacuum oven or desiccator
Procedure:
-
Accurately weigh this compound and HP-β-CD in a desired molar ratio (e.g., 1:1, 1:2).
-
Place the HP-β-CD in a mortar and add a small amount of the water-ethanol solution to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation. The mixture should maintain a paste-like consistency.
-
Scrape the resulting paste and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The dried product is the inclusion complex.
-
Gently grind the dried complex into a fine powder.
-
Store the complex in a desiccator.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound solubility.
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: The effect of pH on the solubility of the compound.
Caption: A simplified workflow for preparing a solid dispersion.
References
- 1. This compound | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7154-85-0 [chemicalbook.com]
- 3. 7154-85-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. daneshyari.com [daneshyari.com]
- 9. physchemres.org [physchemres.org]
- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
stability issues of N-(4-Hydroxyphenyl)Phthalimide in solution
Welcome to the Technical Support Center for N-(4-Hydroxyphenyl)Phthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound belonging to the phthalimide family.[1][2][3] Phthalimides are utilized as precursors in the synthesis of various organic compounds, including primary amines, amino acids, pigments, and dyes.[4] In medicinal chemistry, phthalimide analogues have shown a wide range of biological activities, including anti-inflammatory, anticonvulsant, and immunomodulatory effects.[2] this compound, specifically, possesses a hydroxyl group that makes it structurally similar to paracetamol and may exhibit similar toxicological profiles.[4]
Q2: What are the primary stability concerns for this compound in solution?
A2: The primary stability concern for this compound in solution is its susceptibility to hydrolysis, particularly under basic conditions. The imide ring of the phthalimide group can be cleaved by hydroxide ions.[5][6] Additionally, like many organic compounds, its stability can be affected by factors such as pH, the type of solvent used, temperature, and exposure to light.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the available literature, based on the known reactivity of the phthalimide functional group, the primary degradation product resulting from hydrolysis is expected to be N-(4-hydroxyphenyl)phthalamic acid. This occurs through the cleavage of one of the carbonyl-nitrogen bonds in the imide ring. Further degradation under more strenuous conditions could potentially lead to phthalic acid and 4-aminophenol.
Q4: How should I prepare and store stock solutions of this compound to ensure stability?
A4: To ensure the stability of your stock solutions, it is recommended to:
-
Use an appropriate solvent: While specific solubility data is limited, phthalimides generally exhibit better solubility in organic solvents.[7] For aqueous solutions, consider using a co-solvent if necessary and preparing the solution fresh before each experiment.
-
Control the pH: Avoid highly basic conditions (pH > 9) to minimize hydrolysis.[8] If experimental conditions require a basic pH, it is crucial to use the solution immediately after preparation and include appropriate controls.
-
Store properly: Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to prevent potential photodegradation.[9] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Q: I am observing variable or reduced effects of this compound in my cell-based or enzymatic assays. What could be the cause?
A: This issue is often linked to the degradation of the compound in the assay medium.
-
Possible Cause 1: Hydrolysis in basic assay media.
-
Troubleshooting: Many cell culture media are buffered at a slightly basic pH (around 7.4), which can slowly hydrolyze the phthalimide ring over time. Prepare fresh dilutions of your compound in the assay medium immediately before treating your cells or starting your enzymatic reaction. Consider running a time-course experiment to assess the stability of the compound in your specific assay medium.
-
-
Possible Cause 2: Interaction with components of the assay medium.
-
Troubleshooting: Some components in complex media, such as serum proteins, may interact with the compound. If possible, perform initial experiments in a simpler, serum-free medium to assess the compound's intrinsic activity and stability.
-
-
Possible Cause 3: Poor Solubility.
-
Troubleshooting: Ensure that the compound is fully dissolved in your stock solution and does not precipitate when diluted into the aqueous assay buffer. Sonication or gentle warming may aid in dissolution. Visually inspect the final solution for any precipitates.
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
Q: When analyzing my this compound solution by HPLC, I see additional peaks that are not present in the solid starting material. What are these peaks?
A: The appearance of new peaks is a strong indicator of degradation.
-
Possible Cause 1: On-column or in-solution degradation.
-
Troubleshooting: The primary suspect for the new peak is the hydrolysis product, N-(4-hydroxyphenyl)phthalamic acid. To confirm this, you can perform a forced degradation study by intentionally treating a sample of your compound with a mild base (e.g., 0.1 M NaOH) for a short period and analyzing the resulting mixture by HPLC. The peak corresponding to the degradation product should increase in area.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting: If your solutions have been exposed to light for extended periods, the new peaks could be photodegradation products. Prepare and handle your solutions under light-protected conditions (e.g., using amber vials) and compare the chromatograms to those of solutions intentionally exposed to light.
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.[5]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
HPLC system with UV or PDA detector
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a small amount of ACN and dilute with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 6, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a small amount of ACN and dilute with 0.1 M NaOH. Keep the solution at room temperature for a defined period (e.g., 30 minutes, 1, 4 hours). Neutralize with 0.1 M HCl and dilute for HPLC analysis. Due to the higher susceptibility to base, heating may not be necessary.
-
Oxidative Degradation: Dissolve the compound in a small amount of ACN and dilute with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 6, 24 hours). Dilute for HPLC analysis.
-
Thermal Degradation: Dissolve the compound in a suitable solvent (e.g., 50:50 ACN:water). Heat the solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours). Cool and dilute for HPLC analysis.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or daylight) for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an untreated control solution.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.[10][11][12]
Instrumentation and Columns:
-
HPLC with UV/PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute compounds with different polarities. A typical gradient might be from 95% A to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (a PDA detector is useful for determining the optimal wavelength).
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The key aspect of a stability-indicating method is its ability to resolve the peak of the active pharmaceutical ingredient (API) from all potential degradation product peaks.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Stability | Potential Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2 - 24 hours | Relatively Stable | N-(4-hydroxyphenyl)phthalamic acid |
| Base Hydrolysis | 0.1 M NaOH at RT | 30 min - 4 hours | Unstable | N-(4-hydroxyphenyl)phthalamic acid, Phthalic acid, 4-aminophenol |
| Oxidation | 3% H₂O₂ at RT | 2 - 24 hours | Likely Stable | Oxidized derivatives of the hydroxyphenyl ring |
| Thermal Degradation | 80°C | 24 - 72 hours | Moderately Stable | To be determined |
| Photodegradation | UV light / Daylight | Varies | To be determined | Photodegradation products |
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Plausible hydrolytic degradation pathway.
This technical support center provides a foundational guide to understanding and managing the stability of this compound in experimental settings. For critical applications, it is always recommended to perform specific stability studies under your exact experimental conditions.
References
- 1. n-(o-Hydroxyphenyl)phthalimide|C14H9NO3 [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Phthalimide - Wikipedia [en.wikipedia.org]
- 4. ijrcs.org [ijrcs.org]
- 5. benchchem.com [benchchem.com]
- 6. Phthalimides [organic-chemistry.org]
- 7. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 8. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijtsrd.com [ijtsrd.com]
Technical Support Center: N-(4-Hydroxyphenyl)Phthalimide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and evaluation of N-(4-Hydroxyphenyl)phthalimide derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound derivatives in a question-and-answer format.
Synthesis Troubleshooting
Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes and solutions?
A1: Low yields can arise from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure optimal reaction time and temperature. Heating phthalic anhydride and 4-aminophenol is a common method, and using a solvent like glacial acetic acid can facilitate the reaction.[1][2]
-
Suboptimal Starting Materials: Using phthalic anhydride is generally more efficient than starting from phthalic acid.[1] If using phthalic acid, consider converting it to the anhydride first.
-
Improper Workup and Purification: Product loss can occur during extraction and recrystallization. Ensure efficient separation and minimize the amount of solvent used for washing.
-
Side Reactions: The formation of the intermediate phthalamic acid without complete cyclization is a common side reaction that can reduce your final yield.[2] Driving the reaction to completion with adequate heating and reaction time is crucial.[3]
Q2: What are the common impurities I might encounter, and how can I remove them?
A2: The most common impurities include:
-
Unreacted Starting Materials: Residual phthalic anhydride or 4-aminophenol may be present.
-
Phthalamic Acid: This is the intermediate formed before cyclization to the phthalimide.
To remove these impurities, you can:
-
Wash with a Mild Base: A wash with a 10% aqueous potassium carbonate solution can help remove unreacted phthalic acid and the acidic phthalamic acid intermediate.[1]
-
Recrystallization: This is a highly effective method for purifying your final product.[4]
Purification Troubleshooting
Q3: What is the best solvent for recrystallizing this compound derivatives?
A3: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For N-phenylphthalimide and its derivatives, common and effective solvents include:
Experiment with solvent pairs if a single solvent does not provide satisfactory results.
Q4: My product is not crystallizing out of the solution upon cooling. What should I do?
A4: If crystallization does not occur, you can try the following:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Add a Seed Crystal: If you have a small amount of the pure product, adding a tiny crystal to the solution can initiate crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your compound and try cooling again.
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble while stirring. This will decrease the overall solubility and promote crystallization.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of this compound derivatives.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives from the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | HeLa (Cervical) | - | [5] |
| Derivative 2 | HepG2 (Liver) | - | [5] |
| Derivative 3 | 4T1 (Breast) | - | [5] |
| N-Hydroxyphthalimide | BT-20 (Breast) | Potent | [6] |
| N-Hydroxyphthalimide | LoVo (Colon) | Potent | [6] |
| N-Hydroxyphthalimide | HT-29 (Colon) | Potent | [6] |
| Phthalimide Derivative 4 | A549 (Lung) | 9.34 | [7] |
| Phthalimide Derivative 4 | MCF-7 (Breast) | 3.26 | [7] |
| Phthalimide Derivative 4 | HL60 (Leukemia) | 8.09 | [7] |
Note: Specific IC50 values were not provided for all derivatives in the referenced literature.
Table 2: Anti-inflammatory Activity of Phthalimide Derivatives
| Compound/Derivative | Assay | Effect | Reference |
| LASSBio 468 | LPS-induced Neutrophil Recruitment | ED50 = 2.5 mg/kg | [8] |
| Phthalimide sulfonamides | LPS-induced Neutrophil Recruitment | Potent Inhibition | [8] |
| N-(4methyl-phenyl)-4-methylphthalimide | Carrageenan-induced inflammation | Marked Inhibition | [9] |
| N-(4methyl-phenyl)-4-methylphthalimide | LPS-induced inflammation | Marked Inhibition | [9] |
| Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | In vitro anti-inflammatory | 32% decrease in inflammatory marker | [10] |
Experimental Protocols
1. Synthesis of this compound
This protocol is a general method and may require optimization for specific derivatives.
-
Materials:
-
Phthalic anhydride
-
4-Aminophenol
-
Glacial acetic acid
-
10% Aqueous potassium carbonate solution
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine phthalic anhydride and 4-aminophenol in a 1:1 molar ratio.
-
Add glacial acetic acid to serve as a solvent.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration.
-
Wash the crude product with a 10% aqueous potassium carbonate solution to remove unreacted phthalic anhydride and any phthalamic acid byproduct.[1]
-
Wash the product with water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.[4]
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[11]
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
96-well plates
-
Complete cell culture medium
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
3. In Vitro Anti-inflammatory Assay (LPS-induced TNF-α Production)
This assay measures the ability of the synthesized derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[12]
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
24-well plates
-
Complete cell culture medium
-
This compound derivative stock solution
-
Lipopolysaccharide (LPS)
-
ELISA kit for TNF-α
-
-
Procedure:
-
Seed the macrophage cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours) to induce TNF-α production.[13] Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the percentage inhibition of TNF-α production for each concentration of the test compound compared to the positive control.
-
Signaling Pathway Diagrams
This compound derivatives have been shown to exert their biological effects through various signaling pathways. Below are diagrams of the TGF-β and mTOR pathways, which are often implicated in cancer and inflammation, highlighting potential points of intervention for these compounds.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[14][15] Phthalimide derivatives have been investigated as inhibitors of this pathway.[16]
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[17][18] Some phthalimide derivatives have been shown to inhibit this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 7154-85-0 | Benchchem [benchchem.com]
- 6. ijrcs.org [ijrcs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-hypersensitivity effects of the phthalimide derivative N-(4methyl-phenyl)-4-methylphthalimide in different pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 17. mTOR - Wikipedia [en.wikipedia.org]
- 18. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of N-(4-Hydroxyphenyl)Phthalimide and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the synthetic compound N-(4-Hydroxyphenyl)Phthalimide (NHPP) and the well-established chemotherapeutic agent, cisplatin. Due to a lack of direct comparative studies in the available scientific literature, this guide presents a summary of their individual cytotoxic profiles based on existing data. The comparison is therefore indirect and should be interpreted with caution.
Quantitative Cytotoxicity Data
No direct quantitative data (e.g., IC50 values) from a head-to-head comparison of this compound and cisplatin was identified in the reviewed literature.
This compound (NHPP)
Cisplatin
Cisplatin is a potent antitumor agent with well-documented cytotoxic effects against a wide variety of solid tumors.[1] Its cytotoxicity, however, can vary significantly between different cell lines and even between different studies on the same cell line. The following table summarizes a range of reported half-maximal inhibitory concentration (IC50) values for cisplatin against several common cancer cell lines. This variability underscores the importance of establishing baseline cytotoxicity in specific experimental settings.
| Cell Line | Cancer Type | IC50 of Cisplatin (µM) | Exposure Time | Reference |
| HeLa | Cervical Cancer | ~9 - 12.3 | 48 hours | |
| HepG2 | Liver Cancer | ~8.0 - 15.9 | Not Specified | |
| A549 | Lung Cancer | ~4.97 - 34.15 | 24-48 hours | |
| MCF-7 | Breast Cancer | ~22 | 48 hours |
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of compounds like NHPP and cisplatin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3][4][5][6] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the solubilized crystals.[2][3][4][5][6]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (NHPP or cisplatin) and a vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8] The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.[7][8]
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the treatment incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates several times with water to remove unbound TCA and serum proteins.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye.
-
Solubilization: Add a solubilization buffer (e.g., 10 mM Tris base solution) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth or inhibition relative to the control and determine the IC50 value.
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity assessment.
Signaling Pathways
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which triggers a cascade of signaling events leading to apoptosis (programmed cell death).[9][10]
Caption: Cisplatin-induced apoptotic signaling cascade.
The precise signaling pathway of NHPP is not as well-elucidated as that of cisplatin. However, based on studies of its derivatives and related phthalimide compounds, a potential mechanism involves the inhibition of key signaling molecules and pathways related to cell proliferation, survival, and angiogenesis.[1] Another related compound, N-Hydroxyphthalimide, has been shown to suppress the mTOR signaling pathway.[11]
Caption: Putative signaling pathway of NHPP.
References
- 1. This compound | 7154-85-0 | Benchchem [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. zellx.de [zellx.de]
- 9. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Hydroxyphenyl)Phthalimide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-(4-Hydroxyphenyl)phthalimide against other phthalimide derivatives, supported by experimental data. Phthalimides are a class of compounds recognized for their wide range of biological activities, making them a focal point in medicinal chemistry. [1][2]
Executive Summary
This compound, a derivative of the versatile phthalimide scaffold, has demonstrated notable biological activity, particularly in the realms of anticancer and anti-inflammatory research.[3][4] This guide summarizes its performance in key experimental assays and compares it with other phthalimide derivatives, providing researchers with the necessary data and protocols to evaluate its potential for their specific applications. The unique combination of the phthalimide ring and the 4-hydroxyphenyl group imparts distinct chemical properties that influence its biological interactions.[3]
Performance Comparison
Anticancer Activity
The antiproliferative effects of phthalimide derivatives have been extensively studied against various cancer cell lines.[3][5] While direct comparative data for this compound is limited, the activity of the closely related N-Hydroxyphthalimide (NHPI) provides a strong benchmark. NHPI has shown potent and selective cytotoxicity against human breast carcinoma (BT-20), colon adenocarcinoma (LoVo and HT-29), and other cancer cell lines.[4]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-Hydroxyphthalimide (NHPI) | BT-20 (Breast Carcinoma) | 3.14 ± 0.06 | [4] |
| LoVo (Colon Adenocarcinoma) | 4.05 ± 0.12 | [4] | |
| HT-29 (Colon Adenocarcinoma) | 11.54 ± 0.12 | [4] | |
| Phthalimide-based Thiazole Derivative (4c) | MV4-11 (Leukemia) | 8.21 | [6] |
| A549 (Lung Cancer) | 25.57 | [6] | |
| Phthalimide-based Thiazole Derivative (4g) | MDA-MB-231 (Breast Cancer) | 9.66 | [6] |
| UMUC-3 (Bladder Cancer) | 19.81 | [6] |
Table 1: Comparative Anticancer Activity of Phthalimide Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of N-Hydroxyphthalimide and other phthalimide derivatives against various cancer cell lines.
Anti-inflammatory Activity
Phthalimide derivatives are well-known for their anti-inflammatory properties, with thalidomide being a prominent example.[7] Their mechanism of action often involves the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] A study on N-phenyl-phthalimide sulfonamides, designed as thalidomide analogues, provides comparative data on their TNF-α inhibitory activity.[8]
| Compound/Derivative | Assay | Activity/Result | Reference |
| N-phenyl-phthalimide sulfonamide (3e) | LPS-induced neutrophil recruitment | ED50 = 2.5 mg/kg | [9] |
| Thalidomide | TNF-α production inhibition (THP-1 cells) | IC50 = 239.1 µM | [7] |
| N-functionalized phthalimide (75) | TNF-α production inhibition (THP-1 cells) | IC50 = 28.9 µM | [7] |
Table 2: Comparative Anti-inflammatory Activity of Phthalimide Derivatives. This table highlights the in vivo and in vitro anti-inflammatory activities of different phthalimide derivatives.
Experimental Protocols
Synthesis of this compound
A general and adaptable method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride with the corresponding amine. The following protocol is adapted from a similar synthesis.[10]
Materials:
-
Phthalic anhydride
-
4-Aminophenol
-
Glacial acetic acid
Procedure:
-
Dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Add 4-aminophenol (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][11][12]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[13]
-
Add 100 µL of the solubilization solution to each well and incubate for 2 hours in the dark to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Anti-inflammatory Activity: TNF-α Inhibition Assay
This protocol describes the measurement of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15]
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
LPS from E. coli
-
This compound and other test compounds
-
Human TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[9][16]
-
Calculate the percentage of TNF-α inhibition for each compound concentration.
Signaling Pathway Interactions
Phthalimide derivatives exert their biological effects by modulating various signaling pathways. In cancer, the PI3K/Akt and TGF-β pathways are critical for cell survival, proliferation, and metastasis.[3][5][17][18]
Figure 1: Phthalimide derivatives can inhibit the PI3K/Akt signaling pathway, a key regulator of cell growth and survival in cancer.
Figure 2: Phthalimide derivatives can interfere with the TGF-β signaling pathway, which is implicated in tumor progression and metastasis.
Conclusion
This compound and its related derivatives represent a promising class of compounds with significant potential in anticancer and anti-inflammatory drug discovery. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to further explore the therapeutic applications of these molecules. The provided signaling pathway diagrams illustrate the potential mechanisms of action, guiding future research into the development of more potent and selective phthalimide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 7154-85-0 | Benchchem [benchchem.com]
- 3. Phthalimide conjugations for the degradation of oncogenic PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. novamedline.com [novamedline.com]
- 17. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-(4-Hydroxyphenyl)Phthalimide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-(4-Hydroxyphenyl)Phthalimide scaffold has emerged as a versatile pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities. Analogs of this core structure have been synthesized and evaluated for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity Data
The biological activities of various this compound analogs are summarized below. The data highlights the impact of different substitutions on the phthalimide and phenyl rings on their therapeutic potential.
Anticancer Activity
The antiproliferative effects of this compound analogs have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds in inhibiting cancer cell growth.
| Compound ID/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| N-Hydroxyphthalimide (NHPI) | BT-20 (Breast Carcinoma) | 3.14 ± 0.06 | [1] |
| N-Hydroxyphthalimide (NHPI) | LoVo (Colon Adenocarcinoma) | 4.05 ± 0.12 | [1] |
| N-Hydroxyphthalimide (NHPI) | HT-29 (Colon Adenocarcinoma) | 11.54 ± 0.12 | [1] |
| Phthalimide-based thiazole (4c) | MV4-11 (Leukemia) | 8.21 | [2] |
| Phthalimide-based thiazole (4c) | A549 (Lung Cancer) | 25.57 | [2] |
| Phthalimide-based thiazole (4g) | MDA-MB-231 (Breast Cancer) | 9.66 | [2] |
| Phthalimide-based thiazole (4g) | UMUC-3 (Bladder Cancer) | 19.81 | [2] |
SAR Insights:
-
The introduction of an N-hydroxy group on the phthalimide ring demonstrates potent and selective cytotoxicity against breast and colon cancer cell lines.[1]
-
The addition of a thiazole ring with specific substitutions on the phenyl moiety, such as a 4-trifluoromethyl group (4c), leads to significant antiproliferative activity against leukemia and lung cancer cells.[2]
-
A sulfonamide group on the phenyl ring of the phthalimide-based thiazole analog (4g) shows high activity against breast and bladder cancer cell lines.[2]
Antimicrobial Activity
Analogs of this compound have been tested for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency.
| Compound ID/Substitution | Microorganism | MIC (µg/mL) | Reference |
| Phthalimide aryl ester (3b, R=Me) | Staphylococcus aureus | 128 | [3] |
| Phthalimide aryl ester (3b, R=Me) | Pseudomonas aeruginosa | 128 | [3] |
| Phthalimide aryl ester (3b, R=Me) | Candida tropicalis | 128 | [3] |
| Phthalimide aryl ester (3b, R=Me) | Candida albicans | 128 | [3] |
| 2-(1,3-dioxoisoindolin-2-yl)-N-(4-hydroxybenzyl)acetamide (4c) | Mycobacterium tuberculosis | 0.49 | [4] |
SAR Insights:
-
Phthalimide aryl esters, such as the methyl-substituted analog (3b), exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3]
-
The incorporation of a 4-hydroxybenzyl)acetamide moiety at the nitrogen of the phthalimide ring (4c) results in exceptionally potent antitubercular activity.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of these analogs are often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound ID/Substitution | Enzyme | IC50 (µM) | Reference |
| Phthalimide derivative (6a) | COX-2 | 0.18 | [5] |
| Phthalimide derivative (6b) | COX-2 | 0.24 | [5] |
| Phthalimide derivative (7a) | COX-2 | 0.28 | [5] |
| Phthalimide derivative (7b) | COX-2 | 0.36 | [5] |
| N-phenyl-phthalimide sulfonamide (3e) | LPS-induced neutrophil recruitment | ED50 = 2.5 mg/kg | [6] |
SAR Insights:
-
Specific substitutions on the phthalimide scaffold, as seen in compounds 6a, 6b, 7a, and 7b, can lead to potent and selective inhibition of the COX-2 enzyme.[5]
-
The presence of a sulfonyl-thiomorpholine moiety in the N-phenyl-phthalimide sulfonamide analog (3e) demonstrates potent in vivo anti-inflammatory activity by inhibiting neutrophil recruitment.[6]
Enzyme Inhibitory Activity
Beyond COX enzymes, this compound analogs have been investigated as inhibitors of other enzymes, such as carbonic anhydrases (CAs).
| Compound ID/Substitution | Enzyme | Ki (nM) | Reference |
| Phthalimide-capped benzenesulfonamide (1) | hCA I | 28.5 | [7] |
| Phthalimide-capped benzenesulfonamide (1) | hCA II | 2.2 | [7] |
SAR Insights:
-
Capping a benzenesulfonamide with a phthalimide moiety can result in potent inhibition of human carbonic anhydrase isoforms I and II, with selectivity for hCA II.[7]
Experimental Protocols
Synthesis of this compound Analogs
A general and widely used method for the synthesis of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine.[8][9]
Materials:
-
Phthalic anhydride
-
Appropriately substituted 4-aminophenol or other primary amine
-
Toluene or glacial acetic acid (solvent)
-
para-Toluenesulfonic acid (PTSA) (catalyst, if using toluene)
Procedure (Conventional Heating):
-
In a round-bottom flask, combine equimolar amounts of phthalic anhydride and the desired primary amine (e.g., 4-aminophenol).[8]
-
Add a suitable solvent, such as toluene, along with a catalytic amount of PTSA (e.g., 0.1 eq).[8] Alternatively, use glacial acetic acid as both the solvent and catalyst.[9]
-
Reflux the reaction mixture with stirring for several hours (e.g., 9 hours in toluene at 110°C).[8]
-
Upon completion, cool the reaction mixture.
-
If using toluene, remove the solvent under reduced pressure. If using acetic acid, pour the mixture into water to precipitate the product.[10]
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Culture medium
-
96-well plates
-
Test compounds (this compound analogs)
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[1][11]
-
After the incubation period, add 10-20 µL of MTT labeling reagent to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value for each compound.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using commercially available screening kits or by following established protocols. A common method involves the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[12]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds
-
96-well plate
-
Fluorometric microplate reader
Procedure (General Fluorometric Assay):
-
Prepare a reaction mixture containing the COX assay buffer, COX probe, and COX cofactor.
-
Add the test inhibitor at various concentrations to the designated wells of a 96-well plate.
-
Add the COX-2 enzyme to the wells.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[12]
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition and the IC50 value for each compound.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental evaluation of this compound analogs.
Caption: General workflow for SAR studies of this compound analogs.
Caption: Proposed anticancer mechanism of action for N-Hydroxyphthalimide analogs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity | MDPI [mdpi.com]
- 4. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 7154-85-0 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
In Vitro Anticancer Activity of N-(4-Hydroxyphenyl)Phthalimide: A Comparative Overview
A comprehensive review of existing in vitro studies on N-(4-Hydroxyphenyl)Phthalimide (N4HPP) reveals a notable gap in publicly available, direct comparative data against other anticancer agents. While the broader class of phthalimide derivatives has demonstrated promising anticancer properties, specific quantitative comparisons for N4HPP are not readily found in the current body of scientific literature. This guide, therefore, summarizes the general findings on phthalimide derivatives as anticancer agents and outlines the methodologies commonly employed in their in vitro evaluation, drawing parallels to how N4HPP's activity would be assessed.
The exploration of phthalimides as a scaffold for the development of new anticancer drugs has been an active area of research. Studies have shown that various derivatives of phthalimide exhibit antiproliferative effects against a range of cancer cell lines, including cervical (HeLa), liver (HepG2), and breast (4T1) cancer cells. However, specific experimental data detailing the anticancer activity of this compound itself, in a direct comparison with standard chemotherapeutic drugs like doxorubicin or cisplatin, remains elusive in the reviewed literature.
Comparison with Standard Anticancer Agents
A pivotal study by Sierra-Rivera et al. (2021) evaluated the antiproliferative activity of forty-three phthalimide derivatives against HeLa, HepG2, and 4T1 cancer cell lines, using doxorubicin as a positive control.[1][2] This research highlights the potential of the phthalimide scaffold in cancer therapy. While the study provides a framework for comparison, it does not explicitly identify this compound among the tested compounds, which are referred to by alphanumeric codes. Without access to the study's supplementary materials detailing the chemical structures of all tested derivatives, a direct data comparison for N4HPP cannot be constructed.
Experimental Protocols for In Vitro Validation
The following sections detail the standard experimental methodologies used to assess the anticancer activity of compounds like N4HPP in vitro. These protocols are based on established practices in cancer research and are similar to those that would be used in a direct comparative study.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Methodology:
-
Cancer cell lines (e.g., HeLa, HepG2, 4T1) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Cells are then treated with various concentrations of the test compound (e.g., N4HPP) and a comparator drug (e.g., doxorubicin) for a specified period, typically 24, 48, or 72 hours.
-
After the incubation period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. Annexin V staining in conjunction with propidium iodide (PI) allows for the differentiation between viable, apoptotic, and necrotic cells.
-
Methodology:
-
Cells are treated with the test compound and a comparator at their respective IC50 concentrations for a defined period.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
The cells are then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Anticancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle distribution is commonly analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.
-
Methodology:
-
Cancer cells are treated with the test compounds for a predetermined time.
-
The cells are harvested, washed, and fixed in cold ethanol.
-
Following fixation, the cells are treated with RNase to remove RNA and then stained with propidium iodide.
-
The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
-
Visualizing Experimental Workflows
To illustrate the logical flow of in vitro anticancer activity validation, the following diagrams are provided.
Caption: Workflow for in vitro anticancer validation.
Caption: Hypothetical signaling pathway for N4HPP.
References
Unveiling Molecular Interactions: A Comparative In Silico Docking Analysis of N-(4-Hydroxyphenyl)Phthalimide
For Immediate Release
A Deep Dive into the Binding Affinities of N-(4-Hydroxyphenyl)Phthalimide with Key Protein Targets Implicated in Cancer and Inflammation.
This guide offers researchers, scientists, and drug development professionals a comparative overview of in silico docking studies of this compound with various protein targets. Phthalimide and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] this compound, in particular, has been noted for its potential antiproliferative and enzyme-inhibiting properties.[1] This report synthesizes available data on its interactions with key proteins—DNA methyltransferase 1 (DNMT1), Cyclooxygenase-2 (COX-2), and Activin receptor-like kinase 5 (ALK5)—providing insights into its potential mechanisms of action.
Comparative Analysis of Binding Affinities
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to its protein target. The binding energy, expressed in kcal/mol, is a critical metric where lower values suggest a more favorable interaction. While direct in silico docking data for this compound is not extensively available in the reviewed literature, this guide presents data for structurally related phthalimide derivatives to provide a comparative perspective.
| Target Protein | Ligand (Phthalimide Derivative) | Binding Energy (kcal/mol) | Reference Compound | Binding Energy (kcal/mol) |
| DNMT1 | Data for this compound not available | - | S-adenosyl-L-homocysteine (SAH) | - |
| COX-2 | 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide | -17.89 | Celecoxib | -17.27[3] |
| ALK5 | P7 (a complex phthalimide derivative) | -12.28 | Capecitabine | -6.95 |
Note: The binding energy values are sourced from studies on various phthalimide derivatives and are presented for comparative purposes. The exact binding energy for this compound may vary.
Experimental Protocols
The following methodologies are based on established protocols for in silico docking studies with the target proteins mentioned.
Molecular Docking with DNA Methyltransferase 1 (DNMT1)
-
Software: AutoDock Vina, LeDock, or MOE (Molecular Operating Environment).[4]
-
Protein Preparation: The crystal structure of human DNMT1 (e.g., PDB ID: 4WXX) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding polar hydrogens, and assigning charges using the MFF94x forcefield.[5]
-
Ligand Preparation: The 3D structure of this compound is built and energy-minimized using a suitable forcefield (e.g., MMFF94). The most stable tautomer at physiological pH (7.4) is selected.
-
Docking Procedure: Docking is performed using a validated protocol. For instance, with Vina, an exhaustiveness of 8 is typically used, and multiple binding modes are generated.[4] The docking grid is centered on the S-adenosyl-L-homocysteine (SAH) binding site.[5]
-
Analysis: The resulting poses are analyzed based on their binding energy scores and interactions with key amino acid residues in the catalytic pocket.
Molecular Docking with Cyclooxygenase-2 (COX-2)
-
Protein Preparation: The X-ray crystal structure of COX-2 (e.g., PDB ID: 5IKT or 3LN1) is downloaded from the Protein Data Bank.[6][7] Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added to the protein.[6]
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized. Gasteiger partial charges are assigned, and non-polar hydrogens are merged.[6]
-
Grid Box Definition: A grid box is centered on the active site of the enzyme, often defined by the position of a co-crystallized inhibitor like celecoxib.[6]
-
Docking Simulation: The docking simulation is performed using the Lamarckian Genetic Algorithm in AutoDock. The results are clustered and ranked based on the predicted binding energy.
-
Visualization: The interactions of the best-docked pose are visualized to identify key hydrogen bonds and hydrophobic interactions with active site residues.
Molecular Docking with Activin Receptor-Like Kinase 5 (ALK5)
-
Software: AutoDock is a commonly used tool for this target.
-
Protein Preparation: The crystal structure of the ALK5 kinase domain is retrieved from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed, and the structure is prepared for docking.
-
Ligand Preparation: The structure of this compound is prepared by optimizing its geometry and assigning appropriate charges.
-
Docking and Analysis: The ligand is docked into the ATP-binding site of ALK5. The binding energy is calculated, and the interactions with key amino acid residues are analyzed to understand the binding mode.
Visualizing Molecular Pathways and Processes
To better understand the context of these in silico studies, the following diagrams illustrate a general drug discovery workflow and the signaling pathways associated with the target proteins.
References
- 1. This compound | 7154-85-0 | Benchchem [benchchem.com]
- 2. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Consensus docking aid to model the activity of an inhibitor of DNA methyltransferase 1 inspired by de novo design [frontiersin.org]
- 5. De Novo Design of Inhibitors of DNA Methyltransferase 1: A Critical Comparison of Ligand- and Structure-Based Approaches [mdpi.com]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. Molecular docking analysis of COX-2 with compounds from Piper longum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(4-Hydroxyphenyl)phthalimide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of N-(4-Hydroxyphenyl)phthalimide, a synthetic compound belonging to the phthalimide class of molecules. Phthalimides have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuropharmacological effects. This document aims to objectively compare the performance of this compound and its derivatives with established therapeutic agents, supported by available experimental data and detailed methodologies.
Executive Summary
This compound and its derivatives have demonstrated a broad spectrum of biological activities in preclinical studies. While specific quantitative data for the parent compound is limited in publicly available literature, research on its derivatives suggests potential therapeutic applications. This guide summarizes the known bioactivities, compares them with standard drugs, and provides detailed experimental protocols for key assays to facilitate further research and development in this area.
Data Presentation: Comparative Bioactivity
Due to the limited availability of specific quantitative bioactivity data for this compound, this section presents a comparative summary of the activity of its derivatives and established drugs in relevant therapeutic areas.
Table 1: Anticancer Activity
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Thalidomide | Multiple Myeloma (various) | 4-11 mM | [1] |
| HepG-2 (Liver) | 11.26 ± 0.54 µM | [2] | |
| PC3 (Prostate) | 14.58 ± 0.57 µM | [2] | |
| MCF-7 (Breast) | 16.87 ± 0.7 µM | [2] | |
| Lenalidomide | Multiple Myeloma (various) | 0.15 - 7 µM | [3] |
| T-regulatory cells | ~10 µM | [4] | |
| MDA-MB-231 (Breast) | >100 µM (alone) | [5] | |
| Pomalidomide | RPMI8226 (Multiple Myeloma) | 8 µM | [6] |
| OPM2 (Multiple Myeloma) | 10 µM | [6] | |
| T-regulatory cells | ~1 µM | [4] | |
| N-Hydroxyphthalimide (analog) | BT-20 (Breast) | 3.14 ± 0.06 µM | |
| LoVo (Colon) | 4.05 ± 0.12 µM | ||
| HT-29 (Colon) | 11.54 ± 0.12 µM | ||
| Phthalimide Derivatives (various) | HeLa (Cervical), 4T1 (Breast) | Varies (up to 99% inhibition) | [7] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Reference |
| Celecoxib | COX-2 Inhibition | 40 nM | [8] |
| COX-2 Inhibition (human dermal fibroblasts) | 91 nmol/l | [9] | |
| N-Phenyl-phthalimide sulfonamide (derivative 3e) | LPS-induced neutrophil recruitment (in vivo) | ED50 = 2.5 mg/kg | [10] |
| 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (derivative 17c) | In vitro anti-inflammatory activity | 32% decrease in inflammation | [11] |
Note: The anti-inflammatory activity of phthalimide derivatives is often attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway[11].
Table 3: Antimicrobial Activity
| Compound | Microorganism | MIC Value | Reference |
| Ciprofloxacin | Escherichia coli | ≤0.06 µg/mL (susceptible) | [12] |
| Staphylococcus aureus (MRSA) | 12.5 µM | [13] | |
| Fluconazole | Candida albicans | ≤8 µg/ml (susceptible) | [14] |
| Candida kefyr | 0.25 mg/l | [15] | |
| Phthalimide Derivatives (various) | Staphylococcus aureus, Escherichia coli | Showed significant activity | [12] |
| Pseudomonas aeruginosa, Streptococcus pyogenes, Candida albicans | Showed very high activity | [16] |
Note: The antimicrobial mechanism of phthalimides may involve the inhibition of bacterial DNA gyrase[17].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the bioactivity analysis.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives, thalidomide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microtiter Plates: Fill the wells of a 96-well microtiter plate with a serial dilution of the test compound in a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe without compound) and a negative control (broth without microbe).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme, a heme cofactor, and a buffer. The substrate is typically arachidonic acid.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) for a specific time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: The product of the COX-2 reaction (e.g., Prostaglandin E2) can be measured using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring the oxidation of a colorimetric or fluorometric probe.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
Anticancer Mechanism of Action: mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer[18][19]. Some anticancer drugs, including derivatives of phthalimides, are known to target this pathway[13].
References
- 1. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrcs.org [ijrcs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 7154-85-0 [chemicalbook.com]
- 7. This compound | 7154-85-0 | Benchchem [benchchem.com]
- 8. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thalidomide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 17. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of mTOR in anticancer drug resistance: perspectives for improved drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTOR inhibitors - Wikipedia [en.wikipedia.org]
Unraveling the Multifaceted Mechanism of Action of N-(4-Hydroxyphenyl)Phthalimide: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis aimed at elucidating the therapeutic potential of N-(4-Hydroxyphenyl)Phthalimide, this guide provides a detailed comparison of its mechanism of action across anticancer, antimicrobial, and neuropharmacological landscapes. By synthesizing available experimental data, this report offers researchers, scientists, and drug development professionals a valuable resource for understanding the compound's performance relative to established and alternative agents.
This compound, a member of the versatile phthalimide class of compounds, has demonstrated a broad spectrum of biological activities. Its therapeutic promise stems from its ability to interact with multiple cellular targets, a characteristic attributed to its distinct chemical structure featuring a planar phthalimide ring and a reactive hydroxyl group on the phenyl substituent. This guide delves into the specifics of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The anticancer properties of this compound and its analogs are primarily attributed to their interference with critical cellular pathways that govern cancer cell proliferation, survival, and epigenetic regulation.
One of the key mechanisms identified is the suppression of the mTOR (mammalian target of rapamycin) signaling pathway . The related compound, N-Hydroxyphthalimide, has been shown to inhibit both mTORC1 and mTORC2 complexes, leading to G2/M phase cell cycle arrest and induction of apoptosis through the mitochondrial pathway. This disruption of the central regulator of cell growth and metabolism highlights a significant avenue for its anticancer effects.
Furthermore, derivatives of this compound have been investigated as potential inhibitors of DNA methyltransferase 1 (DNMT1) . By inhibiting this key enzyme responsible for maintaining DNA methylation patterns, these compounds can lead to the re-expression of tumor suppressor genes that are often silenced in cancer cells. This epigenetic modulation presents a powerful strategy for cancer therapy.
The Transforming Growth Factor-beta (TGF-β) signaling pathway , which plays a dual role in cancer progression, has also been identified as a potential target for phthalimide derivatives. Modulation of this pathway can influence cancer cell growth, invasion, and metastasis.
Experimental Data Summary: Anticancer Activity
| Compound/Alternative | Target Pathway | Cell Line | IC50 (µM) | Reference |
| N-Hydroxyphthalimide | mTOR Signaling | BT-20 | 3.14 ± 0.06 | [1] |
| LoVo | 4.05 ± 0.12 | [1] | ||
| HT-29 | 11.54 ± 0.12 | [1] | ||
| Decitabine (DNMT1 Inhibitor) | DNMT1 | Various | ~0.5 - 2.1 | [2] |
| Rapamycin (mTOR Inhibitor) | mTOR Signaling | Various | Varies | [3] |
Signaling Pathway Diagram: mTOR Inhibition
Caption: Inhibition of the mTOR signaling pathway by this compound.
Experimental Workflow: Western Blot for mTOR Pathway Analysis
Caption: Workflow for analyzing mTOR pathway protein expression via Western blot.
Antimicrobial Efficacy: Targeting Fungal and Bacterial Pathogens
Phthalimide derivatives have emerged as promising antimicrobial agents. The proposed mechanisms of action for this compound and its analogs include:
-
Inhibition of Ergosterol Biosynthesis: In fungal species such as Candida albicans, these compounds are thought to interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death.
-
Interaction with Bacterial DNA Gyrase B: The phthalimide moiety has been suggested to interact with the B subunit of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to bacterial cell death. Some studies also suggest a potential interaction with the 50S ribosomal subunit, thereby inhibiting protein synthesis.
Experimental Data Summary: Antimicrobial Activity
| Compound/Alternative | Organism | MIC (µg/mL) | Reference |
| Phthalimide aryl ester 3b | S. aureus | 128 | [4] |
| P. aeruginosa | 128 | [4] | |
| C. tropicalis | 128 | [4] | |
| C. albicans | 128 | [4] | |
| N-butylphthalimide (NBP) | C. albicans | 100 | [5] |
| S. epidermidis | 100 | [5] | |
| Fluconazole | C. albicans | Varies | [4] |
| Ciprofloxacin | E. coli | Varies | [6] |
| S. aureus | Varies | [6] |
Logical Relationship: Antifungal Mechanism
Caption: Proposed antifungal mechanism of this compound.
Neuropharmacological Potential: Modulating Neuronal Signaling
The neuropharmacological effects of phthalimide derivatives are diverse, with evidence suggesting activity as anticonvulsant, sedative, and anti-hypersensitivity agents. A key proposed mechanism is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor . By blocking the NMDA receptor, these compounds can modulate excitatory neurotransmission, which is implicated in a variety of neurological disorders.
Experimental Data Summary: Neuropharmacological Activity
While specific quantitative data for this compound's neuropharmacological effects are limited, studies on related phthalimide derivatives provide valuable insights into their potential.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.
Anticancer Activity Assays
-
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or control compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
Western Blot Analysis for mTOR Pathway Proteins:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against mTOR, p-mTOR, S6K1, p-S6K1, 4E-BP1, and p-4E-BP1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
DNMT1 Activity Assay (Colorimetric):
-
Use a commercially available DNMT1 inhibitor screening kit.
-
Add the DNMT1 enzyme, substrate, and various concentrations of this compound to the assay wells.
-
Incubate to allow the methylation reaction to occur.
-
Add a capture antibody that specifically binds to the methylated DNA.
-
Add a detection antibody conjugated to an enzyme.
-
Add a colorimetric substrate and measure the absorbance to determine the level of DNMT1 activity.
-
Calculate the IC50 value for DNMT1 inhibition.
-
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate broth media.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Neuropharmacological Assays
-
Calcium Imaging Assay for NMDA Receptor Activity:
-
Culture primary neurons or a suitable cell line expressing NMDA receptors on glass coverslips.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM).
-
Perfuse the cells with a buffer containing NMDA and glycine to activate the receptors.
-
Measure the changes in intracellular calcium concentration using a fluorescence microscope.
-
Apply this compound and observe its effect on the NMDA-induced calcium influx to determine its antagonistic activity.
-
This guide provides a foundational understanding of the mechanism of action of this compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
- 1. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]
- 6. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(4-Hydroxyphenyl)Phthalimide: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of experimental results for N-(4-Hydroxyphenyl)Phthalimide and its analogs. It offers a comparative analysis of its biological activities, supported by experimental data, to aid in evaluating its potential as a therapeutic agent.
This compound, a derivative of phthalimide, has garnered significant interest within the scientific community due to its structural similarity to thalidomide and its potential as a versatile pharmacophore. This guide synthesizes available experimental data on its anticancer, antimicrobial, and enzyme-inhibiting properties, presenting a clear comparison with relevant alternatives.
Performance Comparison
To provide a clear and concise overview, the following tables summarize the quantitative data available for this compound and its close analogs. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, data from structurally similar compounds, such as N-Hydroxyphthalimide, are included for comparative purposes, with the understanding that these are proxies and direct experimental validation is necessary.
Anticancer Activity
The antiproliferative effects of phthalimide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-Hydroxyphthalimide | BT-20 (Breast Carcinoma) | 3.14 ± 0.06 | - | - |
| N-Hydroxyphthalimide | LoVo (Colon Adenocarcinoma) | 4.05 ± 0.12 | - | - |
| N-Hydroxyphthalimide | HT-29 (Colon Adenocarcinoma) | 11.54 ± 0.12 | - | - |
| Phthalimide Ester 6a | MCF-7 (Breast Cancer) | Best Cytotoxic Compound | - | - |
| Naphthalimide 5c | HepG-2 (Liver Cancer) | 2.74 ± 0.1 | - | - |
| Naphthalimide 5c | MCF-7 (Breast Cancer) | 3.93 ± 0.2 | - | - |
Note: Data for this compound is not specified in the reviewed literature. The data for N-Hydroxyphthalimide is presented as a close structural analog.[1]
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following table presents MIC values for various phthalimide derivatives against bacterial and fungal strains.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Phthalimide Aryl Ester 3b | Staphylococcus aureus | 128 | Chloramphenicol | 32 |
| Phthalimide Aryl Ester 3b | Pseudomonas aeruginosa | 128 | Chloramphenicol | 64 |
| Phthalimide Aryl Ester 3b | Candida albicans | 128 | Fluconazole | 128 |
| Phthalimide Aryl Ester 3b | Candida tropicalis | 128 | Fluconazole | 256 |
| N-Butylphthalimide (NBP) | Candida albicans | 100 | - | - |
| N-Butylphthalimide (NBP) | Staphylococcus epidermidis | 100 | - | - |
| N-Butylphthalimide (NBP) | Uropathogenic E. coli | 200 | - | - |
Note: Specific MIC values for this compound were not found in the reviewed literature. The data presented is for other phthalimide derivatives to provide a comparative context.[2]
Enzyme Inhibition
Phthalimide derivatives have been investigated as inhibitors of various enzymes. The inhibitory activity is typically reported as IC50 or Ki values.
| Compound Class | Enzyme | IC50 / Ki | Reference Compound | IC50 / Ki |
| Phthalimide-capped benzene sulphonamides | Carbonic Anhydrase I (hCA I) | Ki = 28.5 nM (Compound 1 ) | Acetazolamide | Ki = 250 nM |
| Phthalimide-capped benzene sulphonamides | Carbonic Anhydrase II (hCA II) | Ki = 2.2 nM (Compound 1 ) | Acetazolamide | Ki = 12 nM |
| Phthalimide derivatives | Cytochrome P450 2C9 (CYP2C9) | Significant Inhibition | - | - |
| Phthalimide derivatives | Cytochrome P450 2C19 (CYP2C19) | Significant Inhibition | - | - |
Note: Quantitative enzyme inhibition data for this compound is not specified. The data reflects the activity of other phthalimide derivatives against these enzymes.[3][4]
Mechanism of Action: A Probable Signaling Pathway
The biological activities of this compound are likely mediated through a mechanism similar to that of thalidomide and its analogs, which involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This complex plays a crucial role in protein degradation through the ubiquitin-proteasome system. Phthalimide-based compounds can act as "molecular glues," altering the substrate specificity of the CRBN complex, leading to the degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation can, in turn, induce downstream effects like apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of phthalimide derivatives.
Anticancer Activity: MTT Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, HepG2)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
References
- 1. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Phthalimide-Based Inhibitors Against Carbonic Anhydrase: A Comparative Analysis
For Immediate Release
In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comprehensive evaluation of the enzyme inhibition kinetics of a series of phthalimide-capped benzene sulphonamides, with a particular focus on their activity against human carbonic anhydrase (hCA) isoforms I and II. These compounds are compared against the well-established clinical inhibitor, Acetazolamide, offering researchers, scientists, and drug development professionals a clear perspective on their potential.
Quantitative Comparison of Inhibition Potency
The inhibitory effects of the phthalimide-capped benzene sulphonamides and the standard inhibitor, Acetazolamide, were quantified by determining their inhibition constants (Kᵢ). A lower Kᵢ value signifies a higher binding affinity and, consequently, a more potent inhibition of the enzyme. The data, summarized in the table below, highlights the remarkable potency of these novel compounds, particularly compound 1 , which demonstrates significantly greater efficacy against both hCA I and h-CA II compared to Acetazolamide.[1][2][3][4]
| Compound | Target Enzyme | Kᵢ (nM)[1][2][3][4] |
| Compound 1 | hCA I | 28.5 |
| hCA II | 2.2 | |
| Compound 3 | hCA I | - |
| hCA II | - | |
| Compound 4 | hCA I | - |
| hCA II | Inhibitor | |
| Compound 10 | hCA I | Inhibitor |
| hCA II | Inhibitor | |
| Compound 15 | hCA I | Inhibitor |
| hCA II | - | |
| Acetazolamide (Standard) | hCA I | 250 |
| hCA II | 12 |
Note: Specific Kᵢ values for compounds 3, 4, 10, and 15 were not provided in the source material, but they were identified as inhibitors.
Experimental Protocols
The determination of the enzyme inhibition kinetics was performed using a stopped-flow CO₂ hydration assay. This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide.
Materials and Reagents:
-
Enzyme: Purified human carbonic anhydrase I and II isoforms.
-
Buffer: Tris-HCl buffer (pH 7.4).
-
Substrate: Carbon dioxide (CO₂) saturated solution.
-
Inhibitors: Phthalimide-capped benzene sulphonamide derivatives and Acetazolamide, dissolved in a suitable solvent (e.g., DMSO).
-
pH Indicator: A suitable pH indicator to monitor the reaction.
Assay Procedure:
-
Enzyme and Inhibitor Pre-incubation: The enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a specified period to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated buffer in a stopped-flow instrument.
-
Data Acquisition: The change in pH over time is monitored spectrophotometrically using the pH indicator. The initial rate of the reaction is calculated from the linear phase of the progress curve.
-
Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the initial rate data at different inhibitor concentrations to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).
Visualizing the Experimental Workflow and Physiological Pathway
To further elucidate the experimental process and the biological context of carbonic anhydrase inhibition, the following diagrams are provided.
Carbonic anhydrases are ubiquitous enzymes that play a crucial role in various physiological processes, primarily by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6][7] This reaction is fundamental to pH regulation, CO₂ transport, and ion exchange in numerous tissues.[5][6][7]
Conclusion
The presented data compellingly demonstrates that phthalimide-capped benzene sulphonamides are a promising class of carbonic anhydrase inhibitors. Notably, Compound 1 exhibits superior inhibitory potency against both hCA I and hCA II when compared to the established drug, Acetazolamide.[1][2][3][4] This highlights the potential of this scaffold for the development of novel therapeutic agents targeting carbonic anhydrase-related pathologies. The detailed experimental protocol and illustrative diagrams provided in this guide offer a solid foundation for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svkm-iop.ac.in [svkm-iop.ac.in]
- 4. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives | Semantic Scholar [semanticscholar.org]
- 5. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Bioactivity Analysis: N-(4-Hydroxyphenyl)phthalimide and Its Derivatives Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivity of N-(4-Hydroxyphenyl)phthalimide and its structural analogs against established inhibitors in the fields of anti-inflammatory and antimicrobial research. Due to the limited availability of direct quantitative bioactivity data for this compound, this comparison leverages data from closely related phthalimide derivatives to provide insights into the potential activity of this class of compounds.
I. Anti-inflammatory Activity: COX-2 and TNF-α Inhibition
One study reported that certain phthalimide derivatives exhibit significant COX-2 inhibitory potential. For instance, a derivative, 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide, demonstrated a 32% reduction in in vitro anti-inflammatory activity, with molecular docking studies suggesting a higher binding energy score to the COX-2 enzyme than the known inhibitor, celecoxib[1].
Table 1: Comparative COX-2 Inhibitory Activity
| Compound | Target | IC50 | Source |
| Phthalimide Derivative * | COX-2 | Not Reported (32% inhibition) | [1] |
| Celecoxib | COX-2 | 0.04 µM | |
| Indomethacin | COX-1 | 0.018 µM | [2] |
| COX-2 | 0.026 µM | [2] |
Note: Data for the phthalimide derivative is presented to indicate the potential of this chemical class. Specific IC50 values for this compound are not available in the reviewed literature.
dot
References
Safety Operating Guide
Proper Disposal of N-(4-Hydroxyphenyl)Phthalimide: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of N-(4-Hydroxyphenyl)Phthalimide, ensuring the safety of laboratory personnel and the protection of our environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is categorized as an irritant, causing skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal protocols is critical to mitigate potential hazards. The following procedures are based on established safety data and general hazardous waste regulations.
Hazard Identification and Classification
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation | [1] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound and its contaminated containers.
-
Waste Characterization and Segregation:
-
All waste materials, including the pure compound, solutions containing the compound, and any materials used for spill cleanup (e.g., absorbent pads, contaminated PPE), must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.
-
-
Packaging and Labeling:
-
Place all this compound waste into a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the specific hazards (e.g., "Irritant") on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be a designated hazardous waste accumulation area with secondary containment.
-
-
Disposal Method:
-
Disposal of Contaminated Packaging:
-
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Once decontaminated, the packaging can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[3]
-
Regulatory Compliance
The management of hazardous waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach for hazardous waste management.[4][5] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[4][6][7] State-level environmental protection agencies may have additional, more stringent regulations.[4][5][8] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. This compound | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling N-(4-Hydroxyphenyl)Phthalimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(4-Hydroxyphenyl)Phthalimide. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to ensure the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are exposure to the skin, eyes, and respiratory system.[1] The following table summarizes the required PPE for handling this compound.
| Hazard | Required PPE | Specifications & Best Practices |
| Eye Irritation | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Irritation | Impervious Clothing & Gloves | Wear fire/flame resistant and impervious clothing. Handle with gloves, which must be inspected prior to use.[2] |
| Respiratory Irritation | Respiratory Protection | Use a NIOSH-approved respirator or equivalent if dust is generated or if working in poorly ventilated areas. |
Glove Selection:
| Glove Material | General Recommendation | Important Considerations |
| Nitrile | Good for incidental contact with solids and some solutions. | Double-gloving is recommended. Regularly inspect for signs of degradation or puncture. |
| Neoprene | May offer broader chemical resistance. | Consult manufacturer data for specific chemical compatibility. |
| Butyl Rubber | Often used for highly corrosive or toxic substances. | May be less dexterous. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
